3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole
Description
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Properties
IUPAC Name |
3-(3,5-dibromophenyl)-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br2N/c25-18-12-17(13-19(26)15-18)16-10-11-24-22(14-16)21-8-4-5-9-23(21)27(24)20-6-2-1-3-7-20/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVXADLFVMCWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC(=CC(=C4)Br)Br)C5=CC=CC=C52 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345021-52-4 | |
| Record name | 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole (CAS Number: 1345021-52-4), a halogenated aromatic carbazole derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its likely properties and synthesis based on established knowledge of structurally similar carbazole derivatives. This guide covers the core physicochemical properties, a detailed, representative synthetic protocol, and explores its potential applications in organic electronics and drug discovery, supported by data from analogous compounds.
Introduction to this compound
This compound is a substituted carbazole derivative that has garnered interest for its potential applications in materials science and medicinal chemistry. The carbazole moiety is a well-known building block for organic electronic materials due to its excellent thermal stability, charge-transporting properties, and tunable photophysical characteristics. The introduction of a 3,5-dibromophenyl group at the 3-position and a phenyl group at the 9-position of the carbazole core is expected to significantly influence its electronic and biological properties.
The dibromophenyl substituent offers sites for further functionalization through cross-coupling reactions, making this compound a versatile intermediate for the synthesis of more complex molecules. In the context of drug development, the carbazole nucleus is a recognized pharmacophore, and its derivatives have exhibited a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1]
Physicochemical Properties
Based on information from chemical suppliers, the fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1345021-52-4 |
| Molecular Formula | C₂₄H₁₅Br₂N |
| Molecular Weight | 477.2 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 167 - 171 °C |
| Purity | ≥98% |
Synthesis of this compound
While a specific, published experimental protocol for the synthesis of this compound has not been identified, a Suzuki-Miyaura cross-coupling reaction is the most probable and efficient method. This approach would involve the coupling of a boronic acid or ester derivative of one of the aromatic components with a halogenated partner. A representative protocol, based on established methods for similar compounds, is provided below.[2]
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The synthesis would likely proceed via the reaction of 9-phenyl-9H-carbazole-3-boronic acid with 1,3,5-tribromobenzene or, more likely, 3-bromo-9-phenyl-9H-carbazole with (3,5-dibromophenyl)boronic acid. The latter is a common and effective strategy for creating C-C bonds between aryl systems.
Representative Experimental Protocol
Reaction: Coupling of 3-bromo-9-phenyl-9H-carbazole with (3,5-dibromophenyl)boronic acid.
Materials:
-
3-bromo-9-phenyl-9H-carbazole
-
(3,5-dibromophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 3-bromo-9-phenyl-9H-carbazole (1.0 eq.), (3,5-dibromophenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvents: toluene, ethanol, and water in a 4:1:1 ratio.
-
To this mixture, add palladium(II) acetate (0.03 eq.) and triphenylphosphine (0.12 eq.).
-
The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product, this compound.
Synthetic Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Applications in Organic Electronics
Photophysical and Electrochemical Properties of Related Carbazole Derivatives
The following table summarizes key properties for a selection of 3-aryl-9-phenyl-carbazole derivatives. These values are crucial for designing efficient OLED devices.
| Compound | HOMO (eV) | LUMO (eV) | Eg (eV) | Emission λ (nm) | Reference |
| 9-phenyl-9H-carbazole | -5.8 | -2.4 | 3.4 | 350, 365 | [3] |
| 3-(1-naphthyl)-9-phenyl-9H-carbazole | -5.7 | -2.3 | 3.4 | 380 | [4] |
| 3-(4-(diphenylamino)phenyl)-9-phenyl-9H-carbazole | -5.3 | -2.2 | 3.1 | 430 | [4] |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital; Eg: Energy gap.
The dibromo-substitution on the phenyl ring in the target compound is expected to influence these energy levels, potentially lowering the LUMO and affecting the emission properties.
OLED Device Fabrication and Performance with Carbazole Derivatives
A typical multilayer OLED device is fabricated by sequential deposition of organic layers and electrodes. The performance of such devices using carbazole derivatives as the emitting material is highlighted below.
Typical OLED Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).
Performance of OLEDs with Carbazole-based Emitters:
| Emitting Material (Carbazole Derivative) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Emitted Color | Reference |
| (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(4-bromophenyl)acrylonitrile | 4130 | 19.3 | 9.5 | Greenish-Blue | [5] |
| BCzB-PPI | 11,364 | - | 4.43 | Deep-Blue | [6] |
These examples demonstrate the potential of carbazole derivatives in achieving high-performance OLEDs. The specific substitution pattern of this compound would determine its exact electroluminescent properties.
Potential in Drug Development and Medicinal Chemistry
The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[1] Phenyl-substituted carbazoles, in particular, have been investigated as potential anticancer agents.[7]
Known Biological Activities of Phenylcarbazole Derivatives
Several studies have demonstrated the cytotoxic effects of phenylcarbazole derivatives against various cancer cell lines. The proposed mechanisms of action, while not fully elucidated, may involve DNA interaction and inhibition of key cellular enzymes like cyclin-dependent kinases (CDKs).[7]
Cytotoxicity of Phenylcarbazole Derivatives against Human Leukemia (CEM) Cells:
| Compound (Substituted Phenylcarbazole) | IC₅₀ (nM) | Reference |
| Phenylcarbazole Maleimide Derivative 1 | 10-100 | [7] |
| Phenylcarbazole Maleimide Derivative 2 | 10-100 | [7] |
IC₅₀: Half-maximal inhibitory concentration.
The presence of two bromine atoms on the phenyl ring of this compound could enhance its biological activity, as halogenation is a common strategy in drug design to improve potency and pharmacokinetic properties.
Potential Signaling Pathway Involvement
Given that some carbazole derivatives have been shown to induce cytotoxicity and affect the cell cycle, a potential area of investigation is their interaction with pathways that regulate cell proliferation and apoptosis. For instance, inhibition of cyclin-dependent kinases (CDKs) can lead to cell cycle arrest.
Caption: Hypothetical inhibition of a cell cycle pathway by a carbazole derivative.
Conclusion
This compound is a promising compound with potential applications in both organic electronics and drug discovery. While specific experimental data for this molecule is currently sparse in the literature, its structural features suggest it would possess the favorable properties characteristic of the broader class of 3-aryl-9-phenyl-carbazole derivatives. Its synthesis can likely be achieved through standard cross-coupling methodologies, and it serves as a valuable intermediate for further chemical modifications. Future research should focus on the detailed characterization of its photophysical, electrochemical, and biological properties to fully unlock its potential in various scientific and technological fields.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 4. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Photophysical Properties of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole
A comprehensive review of the available scientific literature reveals a significant gap in the characterization of the photophysical properties of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole. While this compound is commercially available and noted for its potential in organic electronics, detailed experimental data on its absorption, emission, quantum yield, and excited-state lifetime are not publicly accessible in peer-reviewed journals or databases. This guide, therefore, addresses the broader context of closely related carbazole derivatives to provide a foundational understanding for researchers and professionals in drug development and materials science.
Carbazole-based molecules are a cornerstone in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their popularity stems from their excellent thermal stability, efficient charge transport capabilities, and the tunability of their electronic and photophysical properties through chemical modification. The introduction of substituent groups, such as the dibromophenyl and phenyl moieties in the target molecule, is a common strategy to fine-tune these characteristics for specific applications.
General Photophysical Properties of Phenyl-Substituted Carbazole Derivatives
Carbazole itself is a UV-absorbing and blue-emitting fluorophore. The introduction of phenyl and substituted phenyl groups at the 3 and 9 positions of the carbazole core significantly influences its electronic structure and, consequently, its photophysical behavior. These modifications can lead to:
-
Red-Shifted Absorption and Emission: Extended π-conjugation typically results in a bathochromic (red) shift in both the absorption and emission spectra.
-
Tunable Emission Colors: By carefully selecting the substituents, the emission color can be tuned across the visible spectrum.
-
Enhanced Quantum Yields: Strategic substitution can mitigate non-radiative decay pathways, leading to higher photoluminescence quantum yields (PLQY).
-
Improved Charge Transport: The bulky nature of these substituents can influence the molecular packing in the solid state, which is crucial for charge mobility in thin-film devices.
Hypothetical Experimental Workflow
Should experimental data for this compound become available, a standard characterization workflow would be employed. The following diagram illustrates a typical experimental pipeline for assessing the photophysical properties of a novel organic electronic material.
Caption: A generalized workflow for the synthesis and characterization of organic electronic materials.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible scientific research. Below are standard protocols for the key experiments mentioned in the workflow.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the wavelengths of light absorbed by the molecule, providing insights into the electronic transitions.
-
Methodology:
-
A dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) is prepared in a spectroscopic grade solvent (e.g., dichloromethane, toluene, or cyclohexane).
-
The solution is placed in a quartz cuvette with a defined path length (usually 1 cm).
-
A UV-Vis spectrophotometer is used to scan a range of wavelengths (e.g., 200-800 nm), measuring the absorbance at each wavelength.
-
A baseline spectrum of the pure solvent is recorded and subtracted from the sample spectrum.
-
The absorption maxima (λ_abs) are identified from the resulting spectrum.
-
Photoluminescence (PL) Spectroscopy
-
Objective: To measure the emission spectrum of the molecule after excitation with light.
-
Methodology:
-
A dilute solution of the compound is prepared as for UV-Vis spectroscopy.
-
The solution is placed in a fluorescence cuvette.
-
A spectrofluorometer is used to excite the sample at a wavelength where it absorbs strongly (often the lowest energy absorption maximum).
-
The emission is collected, typically at a 90-degree angle to the excitation beam, and scanned over a range of wavelengths longer than the excitation wavelength.
-
The emission maxima (λ_em) are identified from the resulting spectrum.
-
Photoluminescence Quantum Yield (PLQY) Measurement
-
Objective: To determine the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed.
-
Methodology (Relative Method):
-
A well-characterized fluorescent standard with a known quantum yield in the same solvent is chosen.
-
The absorption and emission spectra of both the sample and the standard are measured under identical conditions. The absorbance of both solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.
-
The integrated fluorescence intensities of the sample and the standard are calculated from their emission spectra.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
-
Fluorescence Lifetime Measurement
-
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
-
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
A dilute solution of the sample is excited with a pulsed light source (e.g., a laser diode or LED) with a very short pulse width.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times, and a histogram of the arrival times of the emitted photons is constructed.
-
The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ).
-
Concluding Remarks for Researchers
While specific data for this compound is currently unavailable, the general principles and experimental protocols outlined here provide a robust framework for its future characterization. The unique substitution pattern of this molecule suggests it could possess interesting photophysical properties, making it a candidate for further investigation. Researchers are encouraged to perform these fundamental measurements to unlock its potential in the design of next-generation organic electronic materials. The broader family of carbazole derivatives continues to be a rich area of study, offering vast possibilities for tuning material properties for advanced applications.[1]
References
Electrochemical characterization of dibromophenyl carbazole derivatives
An In-depth Technical Guide on the Electrochemical Characterization of Dibromophenyl Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrochemical characterization of dibromophenyl carbazole derivatives, a class of molecules with significant potential in organic electronics and materials science. The introduction of bromine atoms onto the phenylcarbazole core allows for fine-tuning of the electronic properties, making these derivatives promising candidates for applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors.[1][2] Understanding their electrochemical behavior is paramount to designing and optimizing devices based on these materials.
Core Concepts in Electrochemical Characterization
The primary technique for investigating the electrochemical properties of these compounds is cyclic voltammetry (CV) .[1] CV provides crucial information about the oxidation and reduction potentials, which are directly related to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][3] These energy levels govern the charge injection and transport properties of the material.
Quantitative Electrochemical Data
The electrochemical properties of dibromophenyl carbazole derivatives are highly sensitive to the substitution pattern and the experimental conditions under which they are measured. The following table summarizes key electrochemical data for 3,6-dibromo-9-phenylcarbazole, a foundational compound in this class.
| Compound | Oxidation Potential (Eox) [V] | Reference Electrode | Solvent/Electrolyte | HOMO Level [eV] (estimated from Eox) | Reference |
| 3,6-dibromo-9-phenylcarbazole | +1.53 | Not specified | Not specified | Not specified | [4] |
| 3,6-dibromo-9-phenylcarbazole | +1.23 (reversible) | SCE | Not specified | Not specified | [1] |
Note: Discrepancies in oxidation potentials can arise from different reference electrodes, solvents, electrolytes, and scan rates used in the experiments. It is crucial to consider these factors when comparing data from different sources.
The electron-withdrawing nature of the bromine atoms generally leads to a higher oxidation potential compared to unsubstituted 9-phenylcarbazole.[4] This indicates a stabilization of the HOMO level. Further functionalization at the 3, 6, and 9 positions can be used to modulate these energy levels. For instance, introducing electron-donating groups is expected to lower the oxidation potential, while electron-withdrawing groups would increase it.[1][4]
Experimental Protocols
A detailed experimental protocol for the cyclic voltammetry of dibromophenyl carbazole derivatives is provided below. This protocol is a synthesis of best practices reported in the literature for carbazole derivatives.[1][5][6]
1. Materials and Reagents:
-
Working Electrode: Glassy carbon or platinum electrode.[5]
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[4][5]
-
Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (ACN).[2][5]
-
Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetraethylammonium chloride (TEACl).[5]
-
Analyte: Dibromophenyl carbazole derivative of interest at a concentration of approximately 1 mM.
-
Inert Gas: High-purity nitrogen or argon.[1]
2. Instrumentation:
-
A potentiostat capable of performing cyclic voltammetry.
3. Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Dissolve the supporting electrolyte in the chosen anhydrous solvent to a concentration of 0.1 M.
-
Dissolve the dibromophenyl carbazole derivative in the electrolyte solution to the desired concentration (e.g., 1 mM).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere above the solution throughout the experiment.[1]
-
Perform a background scan of the electrolyte solution to identify any interfering redox processes.
-
Record the cyclic voltammogram of the analyte solution by sweeping the potential from an initial value (where no reaction occurs) to a potential sufficiently positive to observe oxidation, and then reversing the scan. The scan rate can be varied (e.g., from 20 to 500 mV/s) to investigate the reversibility of the redox processes.
-
4. Data Analysis:
-
Determine Oxidation and Reduction Potentials: Identify the peak potentials for the oxidation (Epa) and reduction (Epc) waves. For a reversible process, the half-wave potential (E1/2) can be calculated as (Epa + Epc) / 2.
-
Estimate HOMO and LUMO Levels: The HOMO and LUMO energy levels can be estimated from the onset oxidation (Eoxonset) and reduction (Eredonset) potentials, respectively, using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:[3]
-
HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]
Note: The value of 4.8 eV is the energy level of the Fc/Fc+ couple below the vacuum level and can vary slightly in the literature.
-
Visualizations
Experimental Workflow for Electrochemical Characterization
Caption: Workflow for the electrochemical characterization of dibromophenyl carbazole derivatives.
Structure-Property Relationship in Dibromophenyl Carbazole Derivatives
References
3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole molecular structure and conformation
An In-Depth Technical Guide on the Molecular Structure and Conformation of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a halogenated aromatic heterocyclic compound. While its primary applications appear to be in the field of materials science, particularly for Organic Light-Emitting Diodes (OLEDs), its structural features warrant a detailed examination for potential applications in medicinal chemistry and drug design.[1] This guide synthesizes available data on structurally related compounds to infer the molecular structure, conformation, and potential experimental protocols for this compound. Due to a lack of specific published experimental studies on this exact molecule, this document serves as a predictive and methodological resource.
Molecular Structure and Properties
This compound is composed of a central carbazole core, a dibrominated phenyl ring attached at the 3-position of the carbazole, and a phenyl group attached to the carbazole nitrogen (9-position).
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 1345021-52-4 | [2][3][4] |
| Molecular Formula | C₂₄H₁₅Br₂N | [3][4] |
| Molecular Weight | 477.20 g/mol | [3] |
| Purity | ≥98% (Commercially available) | [2] |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 167.0 to 171.0 °C | |
Conformational Analysis (Inferred)
Direct crystallographic data for this compound is not publicly available. However, analysis of similar carbazole derivatives allows for a reasoned prediction of its three-dimensional conformation.
The carbazole ring system itself is known to be essentially planar.[5][6] The key conformational features are the dihedral angles between this planar core and the two attached phenyl rings.
-
9-Phenyl Group: In the crystal structure of the related 9-(4-Bromophenyl)-9H-carbazole, the 4-bromophenyl ring is significantly twisted out of the plane of the carbazole moiety, with a dihedral angle of 49.87(5)°.[7][8] A similar significant twist is expected for the 9-phenyl group in the target molecule due to steric hindrance.
-
3-(3,5-Dibromophenyl) Group: For carbazole derivatives with substituents at the 3-position, such as 2-nitro-3-phenyl-9H-carbazole, the phenyl ring at the 3-position is also twisted with respect to the carbazole plane, showing dihedral angles of 55.54(6)° and 43.46(7)° in the two independent molecules of the asymmetric unit.[9]
This consistent trend in related structures strongly suggests that both the 9-phenyl and the 3-(3,5-dibromophenyl) rings in the target molecule are not coplanar with the central carbazole ring. This twisted conformation disrupts full π-conjugation across the entire molecule, which has significant implications for its electronic and photophysical properties.
Table 2: Predicted Conformational Parameters (Inferred from Analogous Structures)
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
|---|---|---|
| Carbazole Core | Essentially planar | Crystal structures of numerous carbazole derivatives[5][6][9] |
| Dihedral Angle (Carbazole Plane vs. 9-Phenyl Plane) | ~45-55° | Data from 9-(4-Bromophenyl)-9H-carbazole[7][8] |
| Dihedral Angle (Carbazole Plane vs. 3-Dibromophenyl Plane) | ~40-60° | Data from 3-substituted phenyl-carbazoles[9] |
Proposed Experimental Protocols
The following sections outline detailed methodologies for the synthesis and structural characterization of this compound, based on established procedures for similar compounds.
Synthesis
A plausible synthetic route would involve a Suzuki or similar palladium-catalyzed cross-coupling reaction. One potential pathway is the coupling of 3-bromo-9-phenyl-9H-carbazole with 3,5-dibromophenylboronic acid.
Materials:
-
3-Bromo-9-phenyl-9H-carbazole
-
3,5-Dibromophenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)
-
Tributylphosphine or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene or a similar anhydrous, deoxygenated solvent
Procedure:
-
To a dry, nitrogen-flushed reaction flask, add 3-bromo-9-phenyl-9H-carbazole (1.0 eq.), 3,5-dibromophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add the solvent (e.g., toluene) to the flask.
-
In a separate vessel, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.03 eq.) and the phosphine ligand (0.06 eq.) in a small amount of the solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the mixture under a nitrogen atmosphere at reflux (e.g., 110 °C for toluene) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Partition the mixture between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]
-
Remove the solvent under reduced pressure to yield the crude product.
Purification:
-
The crude product should be purified by column chromatography on silica gel, using a non-polar/polar solvent system (e.g., hexane/dichloromethane or petroleum ether/ethyl acetate) to isolate the pure compound.[7]
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., chloroform/ethanol) to obtain crystals suitable for analysis.[5]
Structural Characterization
To confirm the identity, purity, and conformation of the synthesized product, the following analytical techniques are essential:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition (C₂₄H₁₅Br₂N).[10]
-
Single-Crystal X-ray Diffraction: This is the definitive method to determine the solid-state molecular structure, including bond lengths, bond angles, and the critical dihedral angles between the carbazole and phenyl rings. Growing suitable crystals would be a key objective of the purification step.
Visualized Experimental Workflow
The following diagram illustrates the logical flow for the synthesis and characterization of this compound.
Caption: Proposed workflow for the synthesis and characterization of the target molecule.
Conclusion
While direct experimental data on this compound is sparse in scientific literature, a robust understanding of its molecular structure and conformation can be inferred from related, well-characterized carbazole derivatives. The molecule likely possesses a non-planar conformation with significant twisting of the peripheral phenyl rings relative to the central carbazole core. The provided experimental protocols, based on established chemical syntheses and analytical techniques, offer a clear pathway for its synthesis and definitive structural elucidation. This foundational knowledge is critical for exploring its potential in materials science and as a scaffold in medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | 1345021-52-4 | Benchchem [benchchem.com]
- 4. myuchem.com [myuchem.com]
- 5. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
Thermal Stability Analysis of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability analysis of the novel carbazole derivative, 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole. While specific experimental thermal analysis data for this compound is not yet publicly available, this document outlines the expected thermal properties based on the analysis of structurally similar carbazole derivatives. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to facilitate future studies. Furthermore, a plausible thermal decomposition pathway is proposed and visualized, offering insights into the molecule's behavior at elevated temperatures. This guide serves as a critical resource for researchers and professionals engaged in the development and characterization of new carbazole-based materials for applications in organic electronics, pharmaceuticals, and other advanced fields.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds, widely recognized for their excellent thermal stability, charge transport properties, and tunable photophysical characteristics. These properties make them promising candidates for a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as key intermediates in medicinal chemistry. The introduction of heavy atoms like bromine and additional aromatic moieties such as a phenyl group can further modulate these properties.
The subject of this guide, this compound, is a complex derivative where the carbazole core is substituted with a dibromophenyl group at the 3-position and a phenyl group at the 9-position (the nitrogen atom). These substitutions are expected to significantly influence the material's thermal stability, electronic properties, and solid-state morphology. Understanding the thermal behavior of this compound is paramount for its potential application, as it dictates the processing conditions, operational lifetime, and degradation mechanisms of devices or formulations incorporating it.
Expected Thermal Properties and Data from Analogous Compounds
Direct experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound are not available in the current literature. However, by examining data from structurally related compounds, we can infer its likely thermal characteristics.
The carbazole core itself is known for its high thermal stability. The introduction of a phenyl group at the 9-position generally enhances this stability due to an increase in molecular weight and intermolecular interactions. The dibromophenyl substituent at the 3-position is also expected to contribute to a higher decomposition temperature.
Below are tables summarizing the thermal properties of various carbazole derivatives, which can serve as a benchmark for estimating the thermal stability of this compound.
Table 1: Thermogravimetric Analysis (TGA) Data of Representative Carbazole Derivatives
| Compound Name | Decomposition Temperature (Td, 5% weight loss) (°C) | Analysis Atmosphere |
| 9-Phenylcarbazole | > 350 | Nitrogen |
| 3,6-Dibromo-9-phenylcarbazole | > 300 | Nitrogen |
| 3,6-Di-tert-butylcarbazole | ~300 | Nitrogen |
| Various Phenylcarbazole Copolymers | 349 - 488 | Nitrogen |
Data compiled from publicly available research on carbazole derivatives. The exact values can vary based on experimental conditions.
Table 2: Differential Scanning Calorimetry (DSC) Data of Representative Carbazole Derivatives
| Compound Name | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| 9-Phenylcarbazole | ~125 | ~96 |
| Carbazole-diimide (alicyclic) | 142-182 | - |
| Carbazole Dendrimer (G2CB) | 206 | - |
| Carbazole Dendrimer (G2CC) | 245 | - |
Data compiled from publicly available research on carbazole derivatives. The presence and values of Tg and Tm are highly dependent on the molecular structure and purity.
Based on this comparative data, it is anticipated that this compound will exhibit a high decomposition temperature, likely exceeding 300 °C, and may possess a high glass transition temperature, contributing to good morphological stability in the solid state.
Experimental Protocols
To ensure accurate and reproducible thermal analysis of this compound, the following standardized protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature (Td) of the compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the high-purity solid sample into a clean, tared alumina or platinum crucible.
-
Atmosphere: Conduct the analysis under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: The TGA thermogram will plot the percentage of weight loss against temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of the high-purity solid sample into a clean, tared aluminum pan and hermetically seal it. An empty, sealed aluminum pan should be used as a reference.
-
Atmosphere: The analysis should be performed under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate the sample at 25 °C. Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min. This step removes the sample's thermal history.
-
Cooling Scan: Cool the sample from the high temperature back to 25 °C at a controlled rate of 10 °C/min.
-
Second Heating Scan: Heat the sample again from 25 °C to the high temperature at a heating rate of 10 °C/min. The Tg and Tm are determined from this second heating scan to ensure they are material properties and not artifacts of the sample's history.
-
-
Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. The glass transition (Tg) will appear as a step-like change in the baseline, while melting (Tm) will be observed as an endothermic peak.
Visualizations: Workflows and Plausible Decomposition Pathways
To provide a clearer understanding of the experimental process and the potential chemical transformations during thermal degradation, the following diagrams are provided.
Caption: General workflow for the thermal analysis of this compound.
The thermal decomposition of brominated aromatic compounds often proceeds through the cleavage of the carbon-bromine (C-Br) bond, which is typically the weakest bond in the molecule. For this compound, the decomposition is likely to be initiated by the homolytic cleavage of the C-Br bonds, leading to the formation of radical species. Subsequent reactions could involve hydrogen abstraction, fragmentation of the carbazole or phenyl rings, and the formation of various volatile and non-volatile byproducts.
Caption: A plausible thermal decomposition pathway for this compound.
Conclusion
While awaiting direct experimental verification, this technical guide provides a robust framework for understanding and analyzing the thermal stability of this compound. Based on the thermal behavior of analogous compounds, this molecule is expected to possess high thermal stability, a critical attribute for its application in high-performance organic electronic devices and as a stable intermediate in pharmaceutical synthesis. The detailed experimental protocols for TGA and DSC analysis provided herein offer a standardized approach for the future characterization of this and other novel carbazole derivatives. The proposed decomposition pathway serves as a foundational model for understanding the material's degradation mechanism, which is essential for predicting its long-term stability and reliability. This guide is intended to be a valuable resource for researchers and professionals, enabling them to advance the development and application of this promising class of materials.
Theoretical and computational studies of 9-phenyl-9H-carbazole compounds
An In-depth Technical Guide to Theoretical and Computational Studies of 9-Phenyl-9H-Carbazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The 9-phenyl-9H-carbazole core structure is a foundational component in the development of advanced organic materials and pharmacologically active agents.[1][2] Its inherent properties, such as high thermal stability, excellent charge transport characteristics, and strong luminescence, make it a versatile scaffold for a wide range of applications.[1][3][4] These applications include high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and the design of novel anticancer and antioxidant agents.[1][2][5]
Theoretical and computational chemistry offers powerful tools for predicting and understanding the electronic and photophysical properties of 9-phenyl-9H-carbazole derivatives at a molecular level.[6] By combining computational modeling with experimental validation, researchers can establish clear structure-property relationships. This synergy accelerates the rational design of new molecules with tailored functionalities, reducing the cost and time associated with traditional trial-and-error discovery processes.[2][7] This guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of these compounds, supported by experimental data and detailed protocols.
Theoretical and Computational Methodologies
The investigation of 9-phenyl-9H-carbazole compounds heavily relies on quantum chemical calculations to elucidate their molecular geometries, electronic structures, and spectroscopic properties.
Density Functional Theory (DFT): DFT is the most common method used to determine the ground-state electronic structure and optimized geometry of these molecules.[6][8] Functionals such as B3LYP are frequently employed with basis sets like 6-31G(d,p) or 6-311+G(2d,p) to achieve a balance between computational cost and accuracy.[7][8][9] These calculations provide crucial information on molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[10]
Time-Dependent Density Functional Theory (TD-DFT): To understand the photophysical properties, TD-DFT calculations are performed on the DFT-optimized ground-state structures.[11] This method is used to predict the electronic absorption and emission spectra (UV-Vis and photoluminescence), which correspond to electronic transitions between molecular orbitals.[8]
Solvent Effects: To accurately model the behavior of these compounds in solution, a conductor-like polarizable continuum model (CPCM) is often incorporated into the DFT calculations to account for the influence of the solvent.[8][9]
Data Presentation: A Comparative Overview
Quantitative data from theoretical predictions and experimental measurements are crucial for validating computational models and understanding the properties of 9-phenyl-9H-carbazole derivatives.
Photophysical Properties
The photophysical properties determine the light absorption and emission characteristics of these compounds, which is critical for applications in OLEDs and fluorescent probes. The data below showcases properties for several 9-phenyl-9H-carbazole-based ortho-carboranyl luminophores.
| Compound | Absorption Max (λabs, nm) [in THF] | Emission Max (λem, nm) [in Film] | Photoluminescence Quantum Yield (ΦPL, %) [in Film] |
| 1F | ~329 | 540 | 36.4 |
| 2P | ~329 | 536 | 21.6 |
| 3M | ~329 | 534 | 12.3 |
| 4T | ~329 | 545 | 45.1 |
| (Data sourced from reference[11]) |
Electrochemical and Electronic Properties
The electrochemical properties, particularly the oxidation potential, are directly related to the HOMO and LUMO energy levels, which govern charge injection and transport in electronic devices.[10]
| Compound | Onset Oxidation Potential (Eox, V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Eg, eV) |
| 9-Phenylcarbazole | 1.26 | -5.66 | -1.96 (est.) | 3.70 (est.) |
| 3,6-dibromo-9-phenylcarbazole | 1.40 | -5.80 | -2.10 (est.) | 3.70 (est.) |
| Carbazole | 1.12 | -5.52 | -2.12 (est.) | 3.40 (est.) |
| (Data compiled and estimated from references[7][10][12]. Note: HOMO/LUMO levels are often estimated from electrochemical data and can vary based on experimental conditions and calculation methods.[10]) |
Experimental Protocols
Reproducible and detailed experimental protocols are essential for generating high-quality data to compare with theoretical models.[7]
Synthesis: Ullmann Condensation
A common method for synthesizing 9-phenyl-9H-carbazole derivatives is the copper-catalyzed Ullmann condensation.[13]
-
Reagents & Setup: In a round-bottom flask, combine 9H-carbazole (1.1 equiv), the desired aryl halide (e.g., 1-fluoro-4-iodobenzene, 1.0 equiv), copper(I) iodide (CuI, 0.1 equiv), a ligand such as 1,10-phenanthroline (0.1 equiv), and a base like potassium carbonate (K₂CO₃, 5.0 equiv).[13][14]
-
Solvent & Reaction: Add a suitable solvent, such as dimethylformamide (DMF), and stir the mixture under an inert nitrogen atmosphere.[13][14]
-
Heating: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).[13]
-
Workup: Upon completion, cool the mixture to room temperature and quench it with ice-water.[13]
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 9-phenyl-9H-carbazole derivative.[13]
Electrochemical Analysis: Cyclic Voltammetry (CV)
CV is the standard technique for determining the redox potentials and estimating the HOMO/LUMO energy levels of these compounds.[10]
-
Cell Configuration: Use a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: Prepare a solution of the analyte (1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen. Scan the potential from an initial value to a final value and back, recording the resulting current.
-
Data Analysis: Determine the onset oxidation potential (Eox) from the resulting voltammogram. The HOMO energy level can be estimated using the empirical formula: HOMO = - (Eox_onset + 4.4) eV.[10] The LUMO level can then be estimated by subtracting the optical bandgap (Eg), obtained from UV-Vis spectroscopy, from the HOMO energy.[10]
Photophysical Characterization: UV-Vis and Photoluminescence (PL) Spectroscopy
These techniques are used to measure the absorption and emission properties of the compounds.
-
Sample Preparation: Prepare a dilute solution (e.g., 1-50 µM) of the compound in a spectroscopic grade solvent (e.g., THF, toluene).[4][11]
-
UV-Vis Absorption: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm) to determine the absorption maxima (λabs).[4]
-
Photoluminescence (PL): Use a spectrofluorometer to measure the emission spectrum. Excite the sample at a wavelength corresponding to a major absorption band and record the emitted light to determine the emission maxima (λem).
-
Quantum Yield: The absolute photoluminescence quantum yield (ΦPL) can be measured using an integrating sphere to quantify the efficiency of the emission process.[11]
Visualizations: Workflows and Relationships
Diagrams created using Graphviz help visualize the complex relationships and workflows involved in the study of 9-phenyl-9H-carbazole compounds.
Caption: Synergistic workflow combining experimental and computational studies.
Caption: Influence of structural modifications on electronic properties.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 9. jnsam.com [jnsam.com]
- 10. benchchem.com [benchchem.com]
- 11. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 13. benchchem.com [benchchem.com]
- 14. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Carbazole-Based Materials in Modern Electronics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics and optoelectronics. Their inherent electronic properties, coupled with their synthetic versatility, have positioned them as critical components in a myriad of applications, ranging from vibrant displays and efficient solar cells to sensitive sensors and potential therapeutic agents. This technical guide provides an in-depth exploration of the electronic properties of carbazole-based materials, detailing their synthesis, characterization, and application, with a focus on providing actionable data and protocols for professionals in the field.
Core Electronic Properties of the Carbazole Moiety
The efficacy of carbazole in electronic applications stems from its unique molecular structure. As an aromatic heterocyclic compound, it possesses a rigid, planar tricyclic system with an electron-rich nitrogen atom. This configuration facilitates several key electronic characteristics:
-
Excellent Hole-Transporting Capability: The nitrogen atom's lone pair of electrons contributes to the π-conjugated system, making carbazole an excellent electron donor and, consequently, a highly effective hole-transporting material.[1][2]
-
High Thermal and Chemical Stability: The fused aromatic ring system imparts significant thermal and chemical stability, a crucial attribute for the longevity and reliability of electronic devices.[2]
-
Tunable Electronic Structure: The carbazole core can be readily functionalized at various positions (N-9, C-3, C-6, C-2, C-7), allowing for the precise tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1][3] This tunability is paramount for optimizing device performance.
-
High Photoluminescence Quantum Yield: Many carbazole derivatives exhibit strong fluorescence, making them suitable for use as emissive materials in organic light-emitting diodes (OLEDs).[4]
Synthesis of Carbazole-Based Materials: Key Experimental Protocols
The synthesis of functionalized carbazole derivatives is central to harnessing their potential. Several modern cross-coupling reactions are routinely employed to create a diverse library of carbazole-based materials.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds, often used to introduce aryl substituents to the carbazole core.[5][6]
General Protocol:
-
Reactants: A halogenated carbazole derivative (e.g., 3-bromo-9H-carbazole), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) are required.[6]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used.
-
Procedure: The reactants are dissolved in the solvent system, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The palladium catalyst is then added, and the mixture is heated to reflux (typically 80-110 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TTC).[7]
-
Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[6]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, particularly for the N-arylation of the carbazole nitrogen.[8][9]
General Protocol:
-
Reactants: 9H-carbazole, an aryl halide (e.g., bromobenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., tri-tert-butylphosphine), and a base (e.g., sodium tert-butoxide or potassium carbonate) are the key components.[8]
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or xylene are used.
-
Procedure: The carbazole, aryl halide, base, and ligand are added to a reaction vessel under an inert atmosphere. The solvent is added, followed by the palladium catalyst. The reaction mixture is then heated to reflux (typically 80-120 °C) for several hours to overnight.[8]
-
Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The final product is purified by column chromatography or recrystallization.[8]
Characterization of Electronic Properties: Methodologies
A combination of electrochemical and spectroscopic techniques, supported by computational modeling, is employed to elucidate the electronic properties of carbazole-based materials.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a key electrochemical technique used to determine the HOMO and LUMO energy levels of a material.[1][10]
Experimental Protocol:
-
Setup: A three-electrode cell is used, comprising a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[10][11]
-
Electrolyte: The carbazole derivative is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[12]
-
Measurement: A potential is swept between two limits, and the resulting current is measured. The oxidation and reduction potentials of the material can be determined from the resulting voltammogram.
-
Data Analysis: The HOMO energy level is calculated from the onset oxidation potential (E_ox) relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple using the empirical formula: HOMO = -[E_ox (vs Fc/Fc⁺) + 5.1] eV.[3] The LUMO energy level can be estimated by adding the optical band gap (obtained from UV-Vis spectroscopy) to the HOMO energy level.
UV-Visible and Fluorescence Spectroscopy
These spectroscopic techniques provide insights into the optical properties of the materials, including their absorption and emission characteristics.
Experimental Protocol:
-
Sample Preparation: Dilute solutions of the carbazole derivative are prepared in a suitable spectroscopic-grade solvent (e.g., dichloromethane, toluene, or THF).
-
UV-Vis Spectroscopy: The absorption spectrum is recorded using a UV-Vis spectrophotometer. The absorption onset is used to calculate the optical band gap (E_g) of the material.
-
Fluorescence Spectroscopy: The emission spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength corresponding to its maximum absorption, and the resulting fluorescence is measured. The photoluminescence quantum yield (PLQY) can also be determined using a standard fluorophore.[13]
Computational Modeling: Density Functional Theory (DFT)
Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic and structural properties of molecules.[14][15]
Computational Details:
-
Software: Quantum chemistry software packages such as Gaussian or ORCA are commonly used.
-
Methodology: The geometry of the carbazole derivative is first optimized using a functional like B3LYP with a basis set such as 6-31G(d) or 6-311+G(2d,p).[14][16]
-
Property Calculation: Following geometry optimization, the HOMO and LUMO energy levels, as well as the simulated UV-Vis absorption spectra (using Time-Dependent DFT, TD-DFT), can be calculated.[17][18] These theoretical values are then compared with experimental data for validation.[15]
Applications and Performance Data
The exceptional electronic properties of carbazole-based materials have led to their widespread use in various organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are extensively used as host materials for phosphorescent emitters and as blue fluorescent emitters in OLEDs.[4][19]
Fabrication Protocol for a Generic OLED:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol.[20] They are then treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially onto the ITO substrate via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).[20] For solution-processed devices, these layers are deposited by spin-coating.[21]
-
Cathode Deposition: A metal cathode (e.g., LiF/Al or Ca/Al) is deposited on top of the organic layers through a shadow mask.[20]
-
Encapsulation: The device is encapsulated in an inert atmosphere (e.g., a glove box) to protect it from moisture and oxygen.
Table 1: Performance of Carbazole-Based OLEDs
| Carbazole Derivative | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Turn-on Voltage (V) | Emission Color | Reference |
| IDC-Py | Emitter | 6.08 | 4.13 | Not Specified | Deep-Blue | [4] |
| DBTO-IN/CAR | Host | 19.03 (with Ir(ppy)₃) | 51.98 | Not Specified | Green | [4] |
| CZ-2 | Emitter | 9.5 | ~20 | Not Specified | Greenish-Blue | [21] |
| TCBzC | Emitter | Not Specified | 31.6 | 2.5 | Not Specified | [19] |
Organic Solar Cells (OSCs)
In organic solar cells, carbazole-based materials are primarily used as electron-donating materials in the active layer.[22][23]
Table 2: Performance of Carbazole-Based Organic Solar Cells
| Carbazole Derivative | Device Structure | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current (J_sc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| 1Cl-2PACz | ITO/SAM/PM6:L8-BO/PDINN/Ag | 19.03 | Not Specified | >25.9 | 80.7 | [22] |
| 1Cl-2PACz | ITO/SAM/D18:L8-BO/PDINN/Ag | 20.12 | Not Specified | Not Specified | Not Specified | [24] |
| DI3TCz | Not Specified | 6.46 | 0.97 | 10.40 | 65 | [23] |
Organic Field-Effect Transistors (OFETs) and Sensors
The excellent charge transport properties of carbazoles also make them suitable for use in the active layer of OFETs. Furthermore, the electron-rich nature of the carbazole nucleus allows for its use in chemical sensors, where interactions with analytes can modulate the material's photophysical properties.[13]
Carbazole Derivatives in Drug Development
Beyond electronics, the carbazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[25][26] The synthesis and characterization techniques detailed in this guide are directly applicable to the development of novel carbazole-based therapeutic agents. Molecular docking studies are often employed to understand the interaction of these compounds with biological targets.[25]
Conclusion
Carbazole-based materials are at the forefront of innovation in organic electronics and drug discovery. Their remarkable and tunable electronic properties, combined with well-established synthetic routes, ensure their continued prominence in these fields. This technical guide has provided a comprehensive overview of the core electronic properties, synthesis, characterization, and applications of these versatile compounds, offering valuable data and protocols for researchers and professionals. The ongoing exploration of novel carbazole derivatives promises to unlock even more advanced and efficient technologies in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. iieta.org [iieta.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 15. benchchem.com [benchchem.com]
- 16. jnsam.com [jnsam.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Efficient carbazole-based small-molecule organic solar cells with an improved fill factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
The Emergence of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole in Organic Electronics: A Technical Guide
An In-depth Exploration of a Promising Carbazole Derivative for Advanced Electronic Applications
The field of organic electronics continues to be a fertile ground for innovation, with the development of novel materials driving significant advancements in device performance and efficiency. Among the various classes of organic semiconductors, carbazole derivatives have garnered considerable attention due to their excellent thermal stability, superior charge transport properties, and tunable photophysics. This technical guide delves into the discovery and significance of a particularly promising, albeit sparsely documented, carbazole derivative: 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole .
This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science. It consolidates the available information on this molecule, drawing parallels from closely related compounds to elucidate its potential applications, synthesis, and fundamental properties in the realm of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
Introduction: The Significance of Carbazole-Based Materials
Carbazole, a nitrogen-containing heterocyclic compound, forms the backbone of a vast array of functional organic materials. The rigid and planar structure of the carbazole moiety facilitates efficient π-electron delocalization, which is crucial for charge transport.[1][2] The nitrogen atom provides a site for facile chemical modification, allowing for the fine-tuning of the molecule's electronic and physical properties.
The introduction of a phenyl group at the 9-position of the carbazole core, as seen in 9-phenyl-9H-carbazole derivatives, enhances the thermal and morphological stability of the material, which is critical for the longevity of electronic devices.[3] Furthermore, the strategic placement of substituents on the carbazole and phenyl rings can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the charge injection and transport balance within a device.[1]
The subject of this guide, this compound, features two bromine atoms on the 3-phenyl substituent. These bromine atoms serve as versatile synthetic handles for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[4] This synthetic flexibility allows for the creation of more complex molecular architectures with tailored optoelectronic properties, making it a valuable building block for novel host and emitter materials in OLEDs.[4]
Physicochemical Properties
| Property | Inferred Value/Characteristic | Reference Compound(s) |
| Molecular Formula | C₂₄H₁₅Br₂N | - |
| Molecular Weight | 477.20 g/mol | - |
| Appearance | Expected to be a white or off-white crystalline solid | General observation for similar carbazole derivatives |
| Thermal Stability | High, with a decomposition temperature likely exceeding 350 °C | Carbazole derivatives are known for high thermal stability[2][5] |
| Solubility | Soluble in common organic solvents like toluene, chloroform, and THF | Inferred from the presence of phenyl and carbazole moieties |
| Photoluminescence | Expected to exhibit strong blue fluorescence in solution and solid state | 9-phenyl-9H-carbazole derivatives are typically blue emitters[6][7] |
| Electrochemical Gap | Wide bandgap material, suitable as a host for phosphorescent emitters | Carbazole-based hosts generally have high triplet energies[5][8] |
Synthesis and Experimental Protocols
The synthesis of this compound would most likely be achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between aryl halides and arylboronic acids.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A plausible synthetic route would involve the reaction of 9-phenyl-9H-carbazole-3-boronic acid with 1,3,5-tribromobenzene or the coupling of 3-bromo-9-phenyl-9H-carbazole with (3,5-dibromophenyl)boronic acid. The former is depicted below.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of carbazole derivatives.
Materials:
-
9-Phenyl-9H-carbazole-3-boronic acid (1.0 eq)
-
1,3,5-Tribromobenzene (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 9-phenyl-9H-carbazole-3-boronic acid, 1,3,5-tribromobenzene, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes to create an inert atmosphere.
-
Solvent Addition: Add a degassed 4:1:1 mixture of toluene, ethanol, and water to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous phase three times with dichloromethane.
-
Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient as the eluent.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical and Electrochemical Properties (Inferred)
While specific data is unavailable, the expected properties can be extrapolated from related carbazole compounds.
| Parameter | Expected Value/Range | Method of Determination |
| Absorption Maximum (λₘₐₓ) | ~330-350 nm | UV-Vis Spectroscopy |
| Emission Maximum (λₑₘ) | ~380-420 nm (Blue) | Photoluminescence Spectroscopy |
| Photoluminescence Quantum Yield (Φₚₗ) | > 60% in solid state | Integrating Sphere Measurement |
| HOMO Energy Level | ~ -5.6 to -5.8 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | ~ -2.2 to -2.4 eV | CV and Optical Bandgap |
| Triplet Energy (Eₜ) | > 2.8 eV | Phosphorescence Spectroscopy at low temperature (77K) |
Experimental Protocols for Characterization
UV-Vis and Photoluminescence Spectroscopy:
-
Prepare dilute solutions of the compound in a suitable solvent (e.g., toluene or THF).
-
Record the absorption spectrum using a UV-Vis spectrophotometer.
-
Measure the photoluminescence spectrum using a fluorometer, exciting at the absorption maximum.
-
For solid-state measurements, prepare thin films of the material by spin-coating or thermal evaporation onto a quartz substrate.
Cyclic Voltammetry:
-
Dissolve the compound in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane).
-
Use a three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.
-
Record the cyclic voltammogram and determine the onset oxidation potential to calculate the HOMO level relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Application in Organic Electronics: A Workflow
The primary application of this compound is anticipated to be as a host material in phosphorescent OLEDs (PhOLEDs) due to its likely high triplet energy.
Caption: A typical workflow for the application of the title compound in OLEDs.
Experimental Protocol for OLED Fabrication (Illustrative)
Device Structure: ITO / HTL / EML / ETL / LiF / Al
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., TAPC)
-
EML: Emissive Layer (Host: this compound + Guest: Phosphorescent emitter, e.g., Ir(ppy)₃)
-
ETL: Electron Transport Layer (e.g., TPBi)
-
LiF: Lithium Fluoride (Electron Injection Layer)
-
Al: Aluminum (Cathode)
Procedure:
-
Substrate Preparation: Clean patterned ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system. Deposit the organic layers and the cathode sequentially without breaking the vacuum. The deposition rates and thicknesses should be carefully controlled using quartz crystal monitors.
-
Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
Conclusion and Future Outlook
While a dedicated body of research on this compound is yet to be published, its molecular architecture strongly suggests its potential as a high-performance material for organic electronics. Its carbazole core provides a robust platform for efficient charge transport and thermal stability, while the dibromophenyl substituent offers a gateway for further chemical modifications to fine-tune its properties.
Future research should focus on the definitive synthesis and comprehensive characterization of this compound to establish its precise photophysical and electrochemical properties. Subsequent fabrication and testing of OLED devices incorporating this material will be crucial to validate its performance as a host or emitter and to understand its role in enhancing device efficiency, color purity, and operational lifetime. The insights gained from such studies will undoubtedly contribute to the broader development of advanced carbazole-based materials for next-generation organic electronic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HKU Scholars Hub: Highly Efficient Orange and Warm White Phosphorescent OLEDs Based on a Host Material with a Carbazole-Fluorenyl Hybrid [hub.hku.hk]
- 8. researchgate.net [researchgate.net]
Basic synthesis pathway for 9-phenyl-9H-carbazole core structures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways to the 9-phenyl-9H-carbazole core structure. 9-Phenyl-9H-carbazole and its derivatives are of significant interest due to their unique photophysical and electronic properties, leading to applications in organic light-emitting diodes (OLEDs), photovoltaics, and as host materials for phosphorescent emitters.[1] In the realm of medicinal chemistry, the carbazole scaffold is a recognized pharmacophore found in numerous biologically active compounds.[1] This document details the most common and effective synthetic methodologies, presents quantitative data for reaction optimization, and provides detailed experimental protocols for the synthesis of this important molecular framework.
Core Synthetic Strategies
The principal approach for synthesizing the 9-phenyl-9H-carbazole core involves the N-arylation of the carbazole N-H bond. This is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.[1][2] A third relevant method, the Suzuki-Miyaura coupling, is also noteworthy for the synthesis of carbazole derivatives.
Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for forming carbon-nitrogen bonds.[1][3] It typically involves the reaction of carbazole with an aryl halide, such as iodobenzene, in the presence of a copper catalyst and a base at elevated temperatures.[1] While traditional Ullmann reactions often require harsh conditions, modern iterations with the use of ligands can proceed under milder temperatures with improved yields.[1]
Buchwald-Hartwig Amination
A more contemporary and often more efficient alternative is the Buchwald-Hartwig amination.[1][4] This palladium-catalyzed cross-coupling reaction is known for its high efficiency, broad substrate scope, and tolerance of various functional groups, generally under milder conditions than the Ullmann condensation.[2][4] The reaction couples an amine (carbazole) with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.[5]
Suzuki-Miyaura Coupling
While the Ullmann and Buchwald-Hartwig reactions are primary methods for direct N-arylation of carbazole, the Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds. It is frequently employed to synthesize more complex carbazole derivatives by coupling a carbazole-boronic acid with an aryl halide or vice versa.[6][7][8]
Comparative Data of Reaction Conditions
The choice of synthetic methodology can be influenced by factors such as cost, desired yield, reaction scale, and available laboratory equipment. The following tables summarize quantitative data from various reported procedures for the synthesis of 9-phenyl-9H-carbazole.
Table 1: Ullmann Condensation Conditions for 9-Phenyl-9H-Carbazole Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI (5 mol%) | 1,10-Phenanthroline (10 mol%) | KOH | DME/Water | 95 | 20 | >90 |
| Copper Powder | None | K₂CO₃ | Nitrobenzene | >200 | 12-24 | Variable |
| CuI | L-proline | K₂CO₃ | DMSO | 90 | 24 | High |
Data compiled from multiple sources. "High" yield indicates a qualitative description where a specific quantitative value was not provided.[2]
Table 2: Buchwald-Hartwig Amination Conditions for 9-Phenyl-9H-Carbazole Synthesis
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | Tri-tert-butylphosphine | K₂CO₃ | Xylene | Reflux | 18 | 97 |
| [Pd(allyl)Cl]₂ | TrixiePhos | NaOtBu | Toluene | 100 | 24 | >95 |
| [Pd(allyl)Cl]₂ | t-BuBrettPhos | NaOtBu | Toluene | 100 | 24 | >95 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | High |
Data compiled from various sources and may represent typical conditions rather than a direct comparative study.[9]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 9-phenyl-9H-carbazole via the Ullmann condensation and Buchwald-Hartwig amination.
Ullmann Synthesis of 9-Phenyl-9H-carbazole
This protocol is a general guideline and may require optimization.
Materials:
-
Carbazole
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline monohydrate
-
Potassium hydroxide (KOH)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a reaction flask, add carbazole (0.5 mmol), iodobenzene (0.62 mmol), CuI (0.025 mmol, 5 mol%), and 1,10-phenanthroline monohydrate (0.05 mmol, 10 mol%).[2]
-
Add KOH (1.0 mmol) to the flask.[2]
-
Add a mixture of DME and water (1.0 mL).[2]
-
Purge the flask with an inert gas (e.g., nitrogen or argon).[2]
-
Heat the reaction mixture to 95 °C and stir for 20 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[2]
Buchwald-Hartwig Synthesis of 9-Phenyl-9H-carbazole
This protocol is adapted from a literature procedure with a reported high yield.[10]
Materials:
-
9H-Carbazole
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (1.0 M in toluene)
-
Potassium carbonate (K₂CO₃)
-
18-Crown-6
-
Xylene (anhydrous)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, add Pd₂(dba)₃ (1.095 g, 1.196 mmol) and tri-tert-butylphosphine (4.78 mL of a 1.0 M solution in toluene, 4.78 mmol).[5]
-
Add 400 mL of dry xylene and stir the mixture for 20 minutes at room temperature.[5]
-
To the catalyst mixture, add 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol) in sequence.[5]
-
Heat the reaction mixture to reflux and maintain for 18 hours under a nitrogen atmosphere.[5]
-
The reaction progress can be monitored by TLC or GC-MS.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.[5]
-
Decant the xylene solution to separate it from the solid residues.[5]
-
Evaporate the solvent under reduced pressure and purify the residue by vacuum distillation or recrystallization to obtain 9-phenylcarbazole.[10]
Visualizing the Pathways
The following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Proposed catalytic cycle for the Ullmann C-N coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.[1]
Caption: General workflow for synthesis and purification.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole, a key intermediate for advanced materials science and drug discovery. The described multi-step synthesis is designed for robust and efficient production, leveraging established palladium-catalyzed cross-coupling reactions.
Introduction
Carbazole derivatives are a critical class of heterocyclic compounds utilized in the development of organic light-emitting diodes (OLEDs), photovoltaics, and as pharmacophores in medicinal chemistry. The target molecule, this compound, incorporates a 9-phenyl-9H-carbazole core functionalized with a 3,5-dibromophenyl group. This structure offers multiple points for further chemical elaboration, making it a valuable building block for complex molecular architectures. The synthetic strategy detailed herein involves a three-step sequence: a Buchwald-Hartwig amination to form the 9-phenyl-9H-carbazole core, followed by a selective bromination at the 3-position, and culminating in a Suzuki-Miyaura cross-coupling to introduce the 3,5-dibromophenyl moiety.
Reaction Scheme
The overall synthetic pathway is depicted below:
Application of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole is a carbazole derivative that holds significant promise for application in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). The carbazole moiety is well-known for its excellent hole-transporting properties, high thermal stability, and wide energy gap, making it a suitable building block for host materials in the emissive layer of OLEDs.
The introduction of a dibromophenyl group at the 3-position and a phenyl group at the 9-position of the carbazole core allows for the fine-tuning of the molecule's electronic and physical properties. The bulky side groups can enhance the morphological stability of the thin films in the solid state, which is crucial for the longevity and performance of OLED devices. The bromine atoms also serve as reactive sites for further functionalization, enabling the synthesis of more complex molecular structures with tailored optoelectronic properties.
In the context of OLEDs, this compound is primarily investigated as a host material for phosphorescent or thermally activated delayed fluorescence (TADF) emitters. Its high triplet energy, a characteristic feature of many carbazole derivatives, is essential for efficiently transferring energy to the guest emitter molecules, preventing back-energy transfer and thus enhancing the device's quantum efficiency.
Table 1: Illustrative Performance of a Green Phosphorescent OLED with a Carbazole-Based Host Material
| Parameter | Value |
| Host Material | Representative Carbazole Derivative |
| Guest Emitter | Green Phosphorescent Emitter |
| Maximum External Quantum Efficiency (EQE) | 13.7% |
| Maximum Current Efficiency | 33.1 cd/A |
| Maximum Power Efficiency | 20.8 lm/W |
| Maximum Luminance | 2,176 cd/m² |
| Turn-on Voltage | Not Specified |
| Color Coordinates (CIE 1931) | Not Specified |
Note: The data presented in this table is for a representative carbazole-based host material and is intended for illustrative purposes only. Actual performance of devices using this compound may vary.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on common synthetic routes for similar carbazole derivatives, such as Suzuki or Ullmann coupling reactions.
Materials:
-
9-Phenyl-9H-carbazole
-
1,3,5-Tribromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a dried Schlenk flask, combine 9-phenyl-9H-carbazole, 1,3,5-tribromobenzene (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and tricyclohexylphosphine tetrafluoroborate (0.04 equivalents).
-
Add anhydrous potassium carbonate (3.0 equivalents) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with deionized water (3 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to afford the pure this compound.
Fabrication of a Multilayer OLED Device by Vacuum Deposition
This is a general protocol for the fabrication of a phosphorescent OLED (PHOLED) using a carbazole derivative as the host material.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
This compound (Host Material)
-
Hole-injection layer (HIL) material (e.g., HAT-CN)
-
Hole-transporting layer (HTL) material (e.g., TAPC)
-
Phosphorescent emitter (dopant)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning setup (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a stream of dry nitrogen.
-
Treat the cleaned ITO surface with UV-ozone for 10-15 minutes to improve the work function and remove any residual organic contaminants.
-
-
Thin-Film Deposition:
-
Immediately transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic and metallic layers sequentially without breaking the vacuum. The typical deposition rate for organic materials is 1-2 Å/s, and for the metal cathode is 5-10 Å/s.
-
Device Structure:
-
Hole-Injection Layer (HIL): Deposit a 10 nm layer of HAT-CN onto the ITO anode.
-
Hole-Transporting Layer (HTL): Deposit a 40 nm layer of TAPC.
-
Emissive Layer (EML): Co-deposit the this compound as the host and the phosphorescent emitter as the dopant. A typical doping concentration is 5-15% by weight. The thickness of this layer is typically 30 nm.
-
Electron-Transporting Layer (ETL): Deposit a 40 nm layer of TPBi.
-
Electron-Injection Layer (EIL): Deposit a thin (1 nm) layer of LiF.
-
Cathode: Deposit a 100 nm layer of aluminum (Al).
-
-
-
Encapsulation:
-
After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Visualizations
Caption: A typical multilayered architecture of an OLED device.
Caption: The experimental workflow for fabricating an OLED device.
Application Notes and Protocols for 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole as a Hole Transport Layer (HTL)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and application of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole as a hole transport layer (HTL) in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs).
Introduction
Carbazole derivatives are a prominent class of organic semiconductor materials renowned for their excellent thermal stability, high charge carrier mobility, and tunable electronic properties.[1] The rigid carbazole core provides a robust framework, while functionalization at various positions allows for the fine-tuning of its optoelectronic characteristics. This compound is a promising candidate for use as an HTL in OLEDs. The introduction of the dibromophenyl group is anticipated to influence the material's energy levels and contribute to its amorphous film-forming properties, which are crucial for device stability and performance.
The primary role of an HTL in an OLED is to facilitate the efficient injection and transport of holes from the anode to the emissive layer while blocking the leakage of electrons to the anode. An ideal HTL material should possess high hole mobility, appropriate energy levels to match the adjacent layers, and good thermal and morphological stability.
Physicochemical Properties and Synthesis
Molecular Structure
References
Application Notes and Protocols: Suzuki and Buchwald-Hartwig Couplings for the Synthesis of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, widely recognized for their significant applications in medicinal chemistry, materials science, and electronics. Their unique electronic and photophysical properties make them essential building blocks for pharmaceuticals, agrochemicals, and organic light-emitting diodes (OLEDs).[1][2] The synthesis of functionalized carbazoles is, therefore, a topic of considerable interest. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have emerged as powerful and versatile tools.[2][3][4][5]
This document provides detailed application notes and experimental protocols for the synthesis of carbazole derivatives using both Suzuki and Buchwald-Hartwig coupling reactions, offering a comparative overview to aid researchers in selecting the optimal methodology for their specific synthetic targets.
Comparison of Suzuki and Buchwald-Hartwig Couplings for Carbazole Synthesis
The choice between Suzuki and Buchwald-Hartwig coupling for the synthesis of carbazole derivatives fundamentally depends on the desired bond formation and the overall synthetic strategy.
-
Suzuki-Miyaura Coupling is primarily utilized for the formation of carbon-carbon (C-C) bonds. In the context of carbazole synthesis, it is often employed in a multi-step approach where a biphenyl intermediate is first synthesized via Suzuki coupling, followed by a cyclization reaction to form the carbazole core.[2] This method is advantageous for constructing the carbazole skeleton itself and for introducing aryl or vinyl substituents onto a pre-existing carbazole ring.[6][7]
-
Buchwald-Hartwig Amination is the method of choice for the formation of carbon-nitrogen (C-N) bonds.[3] It is extensively used for the N-arylation of the carbazole core, attaching various aryl groups to the nitrogen atom. This is particularly crucial for tuning the electronic properties of carbazole-based materials used in OLEDs and for synthesizing N-arylcarbazole natural products.[1][8]
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) |
| Primary Application | Synthesis of the carbazole skeleton (via biphenyl intermediates); Arylation/vinylation of the carbazole ring. | N-arylation of the carbazole core. |
| Key Reactants | Aryl/vinyl halide or triflate + Aryl/vinyl boronic acid or ester. | Aryl halide or triflate + Carbazole (or amine). |
| Typical Catalyst | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂). | Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand.[1][9] |
| Typical Ligands | Phosphine ligands (e.g., PPh₃, SPhos).[10] | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[9] |
| Typical Bases | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Strong, non-nucleophilic bases (e.g., NaOᵗBu) or weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄).[9] |
| Common Solvents | Toluene, Dioxane, THF/H₂O mixtures.[6] | Toluene, Dioxane, THF.[9] |
Experimental Protocols
Protocol 1: Synthesis of a Carbazole Derivative via Suzuki Coupling and Cadogan Cyclization
This protocol describes a common two-step synthesis of a carbazole derivative, starting with a Suzuki-Miyaura coupling to form a 2-nitrobiphenyl intermediate, followed by a Cadogan reductive cyclization.
Step 1: Suzuki-Miyaura Coupling to Synthesize 2'-Nitro-biphenyl-3-carboxylic acid methyl ester
-
Materials:
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4,4,5,5-Tetramethyl-[9][11]dioxaborolan-2-yl)-benzoic acid methyl ester, 2-bromonitrobenzene, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add Tris(triphenylphosphine)palladium(0) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2'-Nitro-biphenyl-3-carboxylic acid methyl ester. An isolated yield of 85% has been reported for a similar synthesis.
-
Step 2: Cadogan Reductive Cyclization to form 9H-Carbazole-1-carboxylic acid
-
Materials:
-
2'-Nitro-biphenyl-3-carboxylic acid methyl ester (1.0 equiv)
-
Triphenylphosphine (PPh₃) (3.0 equiv)
-
o-Dichlorobenzene (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 2'-Nitro-biphenyl-3-carboxylic acid methyl ester in o-dichlorobenzene.
-
Add triphenylphosphine to the solution.
-
Heat the reaction mixture to reflux (approximately 180 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and purify directly by column chromatography to yield the carbazole product.
-
Protocol 2: Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amination
This protocol details the N-arylation of carbazole with bromobenzene to synthesize 9-phenylcarbazole.[1]
-
Materials:
-
9H-Carbazole (1.2 equiv)
-
Bromobenzene (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
Tri-tert-butylphosphine (1.0 M in toluene) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
18-Crown-6 (0.1 equiv)
-
Xylene (anhydrous, degassed)
-
-
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, prepare the catalyst premix by adding Pd₂(dba)₃ and tri-tert-butylphosphine solution to dry xylene. Stir for 20 minutes at room temperature.[1]
-
To the catalyst mixture, add 9H-carbazole, bromobenzene, 18-Crown-6, and potassium carbonate sequentially.[1]
-
Heat the reaction mixture to reflux and maintain for 18 hours under a nitrogen atmosphere.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Decant the xylene solution to separate it from solid residues.[1]
-
Wash the solids with additional xylene.
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 9-phenylcarbazole. A reported yield for this procedure is 99%.[1]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig N-Arylation of Carbazole.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | Tri-tert-butylphosphine | K₂CO₃ | Xylene | Reflux | 99 | [1] |
| XPhos Pd G3 | XPhos | NaOᵗBu | Toluene | 100 | High | [9] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | Reflux | 98 | [12] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | Not specified | 170 | High | [13] |
Note: "High" yield indicates a qualitative description from the source where a specific quantitative value was not provided for the general reaction.[1]
Mandatory Visualizations
Reaction Mechanisms
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Solution-processing techniques for 9-phenyl-9H-carbazole derivatives
An overview of solution-processing techniques for 9-phenyl-9H-carbazole derivatives, materials crucial for advancements in organic electronics. These compounds are integral to developing high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other semiconductor devices due to their excellent charge transport properties and thermal stability.[1] The ability to process these materials from solution offers a cost-effective and scalable alternative to traditional vacuum deposition methods.
This document provides detailed protocols for various solution-based deposition techniques, including spin coating, blade coating, and inkjet printing. It also summarizes key quantitative data to allow for easy comparison of processing parameters and device performance, aimed at researchers, scientists, and professionals in drug development and materials science.
Precursor Solution Preparation
A well-prepared precursor solution is fundamental to achieving uniform, high-quality thin films. The following protocol outlines the preparation of a 9-phenyl-9H-carbazole solution, which can be adapted for different derivatives, concentrations, and solvents.
Materials:
-
9-phenyl-9H-carbazole (9-PCz) derivative powder
-
Anhydrous organic solvent (e.g., Chlorobenzene, Toluene, Xylene, THF)[2]
-
Vial or flask
-
Magnetic stirrer and stir bar
-
Syringe filters (0.2 µm pore size, solvent-compatible, e.g., PTFE)[2]
Protocol:
-
Ensure all glassware is meticulously cleaned and dried to avoid contamination.[2]
-
Weigh the desired amount of the 9-PCz derivative and transfer it to the vial.
-
Add the appropriate volume of the selected solvent to achieve the target concentration (typically 5-50 mg/mL).[2][3]
-
Add a magnetic stir bar, seal the vial, and place it on a magnetic stirrer.
-
Stir the solution at room temperature or with gentle heating (40-60 °C) until the powder is completely dissolved, which may take several hours.[2]
-
Once dissolved, allow the solution to cool to room temperature.
-
Before use, filter the solution through a 0.2 µm syringe filter to eliminate any particulate impurities.[2]
Solution-Processing Techniques
The choice of deposition technique depends on factors such as desired film uniformity, scalability, and the specific application.
Spin Coating
Spin coating is a widely used lab-scale technique for producing highly uniform thin films on flat substrates.[4] Film thickness is controlled by solution concentration and spin speed.[2]
Experimental Protocol:
-
Substrate Preparation: Begin with pre-cleaned substrates, such as Indium Tin Oxide (ITO) coated glass. For certain device architectures, a hole-injection layer like PEDOT:PSS may be deposited and baked first.[3]
-
Mounting: Center the substrate on the spin coater chuck and apply a vacuum to secure it.[2]
-
Dispensing: Dispense a small amount of the filtered 9-PCz derivative solution (e.g., 50-100 µL for a 1x1 inch substrate) onto the center of the substrate.[2]
-
Spinning: Initiate a two-step spin process:[2]
-
Baking: Transfer the coated substrate to a hotplate and bake at 80-120 °C for 10-20 minutes to remove residual solvent.[3]
Table 1: Typical Spin Coating Parameters
| Parameter | Value Range | Purpose | Reference |
|---|---|---|---|
| Solution Concentration | 5 - 15 mg/mL | Influences film thickness and viscosity | [3] |
| Spreading Speed | 500 - 1000 rpm | Ensures uniform solution coverage | [2] |
| Thinning Speed | 2000 - 6000 rpm | Controls final film thickness | [2][3] |
| Spin Time | 30 - 60 s | Allows for solvent evaporation and film thinning | [3] |
| Baking Temperature | 80 - 120 °C | Removes residual solvent | [3] |
| Baking Time | 10 - 20 min | Ensures complete solvent evaporation |[3] |
Blade Coating
Blade coating is a scalable deposition method suitable for producing large-area thin films, making it attractive for industrial applications.[2][5] Film thickness is determined by the coating speed, the blade's gap height, and solution viscosity.[2]
Experimental Protocol:
-
Substrate Preparation: Place a cleaned substrate on a heated, movable platform.
-
Setup: Position the blade at a fixed height (e.g., 200 µm) above the substrate.[6]
-
Dispensing: Dispense a line of the filtered 9-PCz derivative solution in front of the blade.
-
Coating: Move the blade (or substrate) at a constant speed (e.g., 10-100 mm/s) across the substrate, spreading the solution into a wet film.[2]
-
Drying: The film is dried on the heated substrate. Further annealing on a separate hotplate may be required.[2]
Table 2: Typical Blade Coating Parameters
| Parameter | Value Range | Purpose | Reference |
|---|---|---|---|
| Solution Concentration | 10 - 50 mg/mL | Influences film thickness and viscosity | [2] |
| Blade Gap Height | ~200 µm | Sets the initial wet film thickness | [6] |
| Coating Speed | 10 - 100 mm/s | Affects film thickness and morphology | [2] |
| Substrate Temperature | Room Temp. to ~80 °C | Controls solvent evaporation rate |[6] |
Inkjet Printing
Inkjet printing is a versatile, additive manufacturing technique that allows for the direct patterning of materials, minimizing waste and enabling the fabrication of complex device architectures like high-resolution displays.[7][8]
Experimental Protocol:
-
Ink Formulation: Prepare a solution (ink) of the 9-PCz derivative. The solvent system is critical and may involve a binary mixture (e.g., chlorobenzene/cyclohexane) to control viscosity and prevent issues like the "coffee-ring effect".[9][10]
-
Substrate Preparation: Prepare the substrate, which may include pre-patterned pixel wells and underlying layers (e.g., PEDOT:PSS). The substrate is often heated (e.g., 40 °C).[8]
-
Printing: The ink is ejected from the printer nozzles onto the substrate. Key parameters include drop spacing, printhead voltage, and frequency.[8]
-
Baking/Annealing: After printing, the substrate is baked (e.g., at 90 °C) to remove solvents and solidify the film. The baking temperature should be carefully selected to avoid material decomposition or detrimental morphological changes.[9]
Table 3: Typical Inkjet Printing Parameters
| Parameter | Value Range | Purpose | Reference |
|---|---|---|---|
| Ink Concentration | 1 - 10 mg/mL | Balances printability and film formation | [8] |
| Solvent System | Single or Binary (e.g., CB/CHX) | Controls ink rheology and drying dynamics | [9] |
| Substrate Temperature | 40 - 60 °C | Aids in solvent evaporation and film morphology | [8] |
| Baking Temperature | 90 - 130 °C | Removes residual solvent post-printing |[9] |
Post-Deposition Annealing
Thermal annealing is a common post-processing step used to improve the quality of the deposited film and enhance device performance. Annealing can help remove residual solvent, reduce defects, and improve the molecular packing and interfacial contact.[11] However, the annealing temperature must be optimized, as excessive heat can lead to material decomposition or degradation of the film morphology.[9][11] For instance, in some OLEDs, annealing at temperatures up to 150 °C has been shown to reduce the turn-on voltage and increase brightness.[11]
Application Data and Performance
The choice of solution-processing technique and its parameters significantly impacts the performance of the final optoelectronic device. The following table summarizes reported performance metrics for OLEDs incorporating solution-processed 9-phenyl-9H-carbazole derivatives.
Table 4: Performance of OLEDs with Solution-Processed Carbazole Derivatives
| Deposition Method | Host/HTL Material System | Max. EQE (%) | Luminous Eff. (cd/A) | Turn-on Voltage (V) | Reference |
|---|---|---|---|---|---|
| Inkjet Printing | TCTA / 3CzPFP (Mixed Host) | 8.9 | 28.2 (@ 1000 cd/m²) | - | [9] |
| Inkjet Printing | V-p-TPD / p-BCz-F (HTL) | 15.44 | 55.47 | 3.18 | [10] |
| Spin Coating | CPCB (Host) | 10.0 | - | - | [12] |
| Inkjet Printing | Host-free TADF Emitter | 13.1 | - | - |[8] |
Note: Device architectures and testing conditions vary between studies, affecting direct comparability.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inkjet-printed alloy-like cross-linked hole-transport layer for high-performance solution-processed green phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Thermal Evaporation of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole Films
For Researchers, Scientists, and Drug Development Professionals
Material Overview
3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole is a carbazole derivative.[1][2] Materials in this class are often investigated for their potential use in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), due to their charge-transporting properties and thermal stability. Thermal evaporation in a high-vacuum environment is a standard method for depositing thin films of these materials with high purity and uniform thickness.
Recommended Thermal Evaporation Parameters
The following table summarizes the recommended starting parameters for the thermal evaporation of this compound. These parameters are extrapolated from general procedures for organic semiconductor deposition.
| Parameter | Recommended Value / Range | Notes |
| Source Material Purity | >98% | High purity is critical to ensure reproducible film properties and optimal device performance. Impurities can act as charge traps. |
| Base Pressure | < 5 x 10⁻⁶ Torr (6.7 x 10⁻⁶ mbar) | A high vacuum is necessary to minimize the incorporation of impurities like oxygen and water into the film and to ensure a long mean free path for the molecules. |
| Deposition Pressure | 1 x 10⁻⁵ to 5 x 10⁻⁶ Torr | The pressure will rise slightly from the base pressure during evaporation. |
| Deposition Rate | 0.5 - 2.0 Å/s (0.05 - 0.2 nm/s) | A slow and stable deposition rate is crucial for growing uniform and well-ordered amorphous or polycrystalline films. Monitored using a quartz crystal microbalance. |
| Source Temperature | To be determined empirically | The temperature of the evaporation source (e.g., crucible) should be raised gradually until the desired deposition rate is achieved. |
| Substrate Temperature | Room Temperature to 150 °C | Can be varied to influence film morphology and molecular packing. Heating the substrate can improve film adhesion and structure. |
| Source-to-Substrate Distance | 15 - 30 cm | This distance affects the uniformity of the deposited film. |
| Crucible Type | Tantalum, Tungsten, or Alumina | The choice of crucible depends on the material's reactivity and the evaporation temperature. |
Experimental Protocol
This protocol outlines the key steps for depositing thin films of this compound using a thermal evaporation system.
3.1. Substrate Preparation
-
Cleaning: Thoroughly clean the substrates to remove any organic and inorganic contaminants. A typical cleaning procedure for glass or silicon substrates involves sequential ultrasonication in a series of solvents:
-
Detergent solution (e.g., Alconox)
-
Deionized (DI) water
-
Acetone
-
Isopropyl alcohol (IPA)
-
-
Drying: Dry the cleaned substrates with a stream of high-purity nitrogen gas.
-
Surface Treatment (Optional): For applications requiring specific surface energies or improved adhesion, a plasma treatment (e.g., oxygen or argon plasma) can be performed immediately before loading the substrates into the deposition chamber.
3.2. Thermal Evaporation Procedure
-
Loading:
-
Carefully place the desired amount of this compound powder into a suitable evaporation crucible.
-
Mount the cleaned substrates onto the substrate holder in the deposition chamber.
-
-
Pump-Down:
-
Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr. This step is crucial to create a clean environment for deposition.
-
-
Deposition:
-
Slowly ramp up the current to the evaporation source to gradually heat the material. Avoid rapid heating, which can cause spitting of the material.
-
Monitor the deposition rate using a quartz crystal microbalance (QCM).
-
Once the desired deposition rate (e.g., 1 Å/s) is achieved and stable, open the shutter to begin depositing the film onto the substrates.
-
Continue the deposition until the desired film thickness is reached.
-
Close the shutter to stop the deposition.
-
-
Cool-Down and Venting:
-
Turn off the power to the evaporation source and allow it and the substrates to cool down for at least 30 minutes.
-
Slowly vent the chamber back to atmospheric pressure using an inert gas like nitrogen.
-
-
Unloading:
-
Carefully remove the coated substrates from the chamber for further analysis or device fabrication.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the thermal evaporation process.
Caption: Workflow for the thermal evaporation of this compound films.
References
Application Notes and Protocols for Dibromophenyl Carbazoles in Organic Photovoltaic (OPV) Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of dibromophenyl carbazole derivatives in the fabrication of organic photovoltaic (OPV) cells. The unique electronic and photophysical properties of these materials make them promising candidates for high-performance solar energy conversion.
Introduction to Dibromophenyl Carbazoles in OPVs
Carbazole-based materials are a well-established class of organic semiconductors known for their excellent hole-transporting properties, high thermal stability, and tunable energy levels.[1][2] The introduction of bromophenyl moieties onto the carbazole core, particularly at the 3 and 6 positions, allows for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This synthetic versatility enables the creation of a wide range of donor-acceptor (D-A) copolymers and small molecules with tailored optoelectronic properties for efficient OPV devices.[4][5][6][7] The bromine atoms can also influence the molecular planarity and intermolecular interactions, which in turn affect the charge transport and morphology of the active layer in an OPV device.[8]
Data Presentation
The following tables summarize the key performance parameters of OPV and dye-sensitized solar cell (DSSC) devices incorporating carbazole derivatives, including those functionalized at the 3 and 6 positions.
Table 1: Performance of OPV Devices Based on Carbazole Copolymers
| Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| PCDTzBT | PC71BM | N/A | N/A | N/A | 0.448 | -5.54 | -3.65 | 1.85 |
Data extracted from a study on a donor-acceptor copolymer composed of carbazole and 4,7-dithiazolylbenzothiadiazole (PCDTzBT).[1]
Table 2: Performance of Dye-Sensitized Solar Cells (DSSCs) with 3,6-Disubstituted Carbazole Donors
| Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
| H4 | 13.7 | 0.68 | 0.70 | 6.52 |
Performance of a DSSC using an organic dye (H4) based on a 3,6-disubstituted carbazole donor under standard AM 1.5 G solar irradiation.[9] This performance is noted to be comparable to a reference cell based on N719 (7.30%) under the same conditions.[9]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a dibromophenyl carbazole precursor and the subsequent fabrication of an OPV device.
Protocol 1: Synthesis of 3,6-Diarylcarbazole via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 3,6-diarylcarbazoles from 3,6-dibromocarbazole, a key step in creating functional materials for OPVs.
Materials:
-
3,6-Dibromo-9H-carbazole (or N-substituted derivative) (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv for disubstitution)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask, combine 3,6-dibromocarbazole (1.0 eq.), the desired arylboronic acid (2.2-2.5 eq.), and the selected base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system. Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer twice more with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 3,6-diarylcarbazole.[3]
Protocol 2: Fabrication of a Bulk Heterojunction (BHJ) OPV Device
This protocol outlines the steps for fabricating a standard architecture OPV device using a dibromophenyl carbazole derivative as the donor material.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Detergent (e.g., Hellmanex)
-
Deionized water, acetone, isopropanol
-
Hole Transport Layer (HTL) solution (e.g., PEDOT:PSS)
-
Active layer solution: Dibromophenyl carbazole derivative (donor) and an acceptor (e.g., PC₇₁BM) dissolved in a suitable organic solvent (e.g., chlorobenzene, o-dichlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., Ca, LiF)
-
Metal cathode material (e.g., Al)
-
Spin coater
-
Hotplate
-
Glovebox with an integrated thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with oxygen plasma to improve the work function of the ITO and enhance adhesion of subsequent layers.
-
-
Hole Transport Layer (HTL) Deposition:
-
In a clean environment (e.g., a glovebox), spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates.
-
Anneal the substrates on a hotplate at a specified temperature and time (e.g., 150 °C for 15 minutes) to remove residual solvent and form a uniform film.
-
-
Active Layer Deposition:
-
Prepare the active layer solution by dissolving the dibromophenyl carbazole derivative and the acceptor material in the chosen solvent at a specific donor:acceptor weight ratio.
-
Transfer the substrates into an inert atmosphere glovebox.
-
Spin-coat the active layer solution onto the HTL. The spin speed and time will need to be optimized to achieve the desired film thickness.
-
Anneal the active layer to optimize its morphology (thermal annealing).
-
-
Cathode Deposition (Thermal Evaporation):
-
Transfer the substrates into a thermal evaporator integrated within the glovebox.
-
Deposit the ETL (e.g., Ca or LiF) followed by the metal cathode (e.g., Al) through thermal evaporation under high vacuum. The thickness of these layers is controlled using a quartz crystal microbalance.
-
-
Device Encapsulation:
-
To prevent degradation from air and moisture, encapsulate the devices using a suitable encapsulant (e.g., UV-curable epoxy) and a glass coverslip inside the glovebox.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated OPV devices under simulated AM 1.5G solar irradiation (100 mW/cm²) to determine the Voc, Jsc, FF, and PCE.
-
Visualizations
The following diagrams illustrate the key processes and relationships involved in the use of dibromophenyl carbazoles in OPVs.
References
- 1. mdpi.com [mdpi.com]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][1,2,5]thiadiazole Acceptor Units for Photonics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donor-Acceptor Copolymers Based on Thermally Cleavable Indigo, Isoindigo, and DPP Units: Synthesis, Field Effect Transistors, and Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[ c][1,2,5]thiadiazole Acceptor Units for Photonics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Measuring Quantum Efficiency in Carbazole-Based Devices
Audience: Researchers, scientists, and drug development professionals.
Introduction Carbazole-based organic materials are integral to the advancement of optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), owing to their excellent hole-transporting properties, high thermal stability, and high triplet energy.[1] A critical metric for evaluating the performance of these devices is Quantum Efficiency (QE), which quantifies the device's ability to convert electrical energy into light. This document provides a detailed protocol for the experimental setup and measurement of both External Quantum Efficiency (EQE) and Internal Quantum Efficiency (IQE) in carbazole-based devices.
Fundamental Principles of Quantum Efficiency
Quantum efficiency in OLEDs is categorized into two key types:
-
Internal Quantum Efficiency (IQE): This is the ratio of the number of photons generated within the device's emissive layer to the number of electrons injected into it.[2][3] It reflects the intrinsic radiative efficiency of the carbazole-based material.
-
External Quantum Efficiency (EQE): This is the ratio of the number of photons emitted out of the device to the number of injected electrons.[3][4] EQE is the value measured experimentally and is influenced by how much light can escape from the device.
The relationship between these efficiencies is defined by the light out-coupling factor (η_out), which is the fraction of internally generated photons that successfully escape the device.[1] For many standard OLED structures, the out-coupling efficiency is typically in the range of 20-30%.[1]
The fundamental relationship is:
Caption: Relationship between Internal and External Quantum Efficiency.
Experimental Protocols
Protocol 2.1: Fabrication of a Carbazole-Based OLED Device
This protocol describes a common method for fabricating a carbazole-based OLED for testing, often using a combination of spin-coating and thermal evaporation.[1][5]
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Carbazole-based emissive material
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator system
-
UV-Ozone or plasma cleaner
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Substrate Treatment: Treat the cleaned ITO surface with UV-Ozone or oxygen plasma to increase its work function and improve hole injection.
-
Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS (typically 30-40 nm thick) onto the ITO substrate.[5] Anneal the substrate according to the material's specifications.
-
Emissive Layer (EML): Deposit the carbazole-based emissive material. This can be done via spin-coating from a solution or through thermal evaporation in a high-vacuum chamber. A typical thickness is between 70-80 nm.[5]
-
Electron Injection Layer (EIL): Thermally evaporate a thin layer of LiF (approximately 1 nm).[5]
-
Cathode Deposition: Thermally evaporate the Aluminum (Al) cathode (approximately 150 nm) on top of the LiF layer.[5] The deposition should be done through a shadow mask to define the active area of the device.
-
Encapsulation: To prevent degradation from air and moisture, encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.
Protocol 2.2: Measurement of External Quantum Efficiency (EQE)
The EQE of an OLED is measured by simultaneously recording its electrical input and optical output.
Equipment:
-
Integrating Sphere with a calibrated photodetector or fiber-coupled spectrometer
-
Source Measure Unit (SMU), such as a Keithley 2400
-
Computer with control and data acquisition software
Procedure:
-
System Setup: Mount the fabricated OLED device at the center of the integrating sphere. Connect the device electrodes to the SMU.
-
Device Operation: Apply a forward voltage bias to the device using the SMU to inject current and induce electroluminescence.
-
Data Acquisition: Sweep the current density across the device's operating range. For each current density point:
-
Record the current (I) and voltage (V).
-
Measure the total optical power and the electroluminescence (EL) spectrum of the emitted light using the calibrated spectrometer connected to the integrating sphere.[6]
-
-
EQE Calculation:
-
Calculate the number of injected electrons per second (N_electrons) using the measured current:
-
N_electrons = I / q (where q is the elementary charge, 1.602 x 10⁻¹⁹ C).[7]
-
-
Calculate the number of emitted photons per second (N_photons) by integrating the measured EL spectral radiant flux (Φ(λ)) over all wavelengths:
-
N_photons = ∫ [Φ(λ) * λ / (h * c)] dλ (where h is Planck's constant and c is the speed of light).
-
-
The External Quantum Efficiency is then calculated as the ratio:
-
EQE (%) = (N_photons / N_electrons) × 100 .[4]
-
-
-
Analysis: Plot the calculated EQE as a function of current density and luminance to analyze device performance, including efficiency roll-off at high brightness.
Caption: Experimental workflow for measuring External Quantum Efficiency.
Protocol 2.3: Estimation of Internal Quantum Efficiency (IQE)
The IQE cannot be measured directly via electroluminescence but can be estimated from the experimental EQE if the light out-coupling efficiency (η_out) is known or can be reasonably approximated.
Procedure:
-
Determine Light Out-coupling Efficiency (η_out):
-
Approximation: For initial analysis of standard bottom-emitting devices on glass, a value of η_out ≈ 0.2-0.3 (20-30%) can be used as a first-order approximation.[1]
-
Modeling: For a more accurate determination, use optical simulation software (e.g., based on the transfer matrix method). This requires knowledge of the refractive index and thickness of each layer in the device stack.[8][9] The simulation calculates the fraction of light that escapes into the air versus being trapped in waveguide or surface plasmon polariton modes.
-
-
Calculate IQE:
-
Using the experimentally determined EQE and the estimated or modeled η_out, calculate the IQE:
-
IQE (%) = EQE (%) / η_out
-
-
Data Presentation
Quantitative data from QE measurements should be summarized for clear comparison. Below are tables with representative data for carbazole-based OLEDs based on published results.
Table 1: Example Device Architecture for a Carbazole-Based OLED
| Layer | Material | Deposition Method | Thickness (nm) | Reference |
|---|---|---|---|---|
| Anode | Indium Tin Oxide (ITO) | Sputtered (pre-coated) | - | [5] |
| Hole Injection Layer (HIL) | PEDOT:PSS | Spin Coating | 30 - 40 | [5] |
| Emissive Layer (EML) | Carbazole Derivative (e.g., CZ-2) | Spin Coating | 70 - 80 | [1][5] |
| Electron Injection Layer (EIL) | Lithium Fluoride (LiF) | Thermal Evaporation | 1 | [5] |
| Cathode | Aluminum (Al) | Thermal Evaporation | 150 |[5] |
Table 2: Representative Performance Data for Carbazole-Based OLEDs
| Material System | Max EQE (%) | Max Luminance (cd/m²) | Max Current Efficiency (cd/A) | Turn-on Voltage (V) | Reference |
|---|---|---|---|---|---|
| CZ-1 Derivative | 8.6 | 4130 | 19.3 | 6.5 | [1][5] |
| CZ-2 Derivative | 9.5 | 4104 | 20.2 | 5.2 | [1][5] |
| Cz-SBDPI | 6.2 | 12,984 | 5.9 | - | [10] |
| Fused-Ring Carbazole Host | 22.0 - 26.2 | >1000 | - | - | [11] |
| Carbazole-Derived Emitter | 5.0 - 7.0 | 10,000 | - | 6.0 |[12] |
References
- 1. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives [mdpi.com]
- 2. enlitechnology.com [enlitechnology.com]
- 3. ossila.com [ossila.com]
- 4. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oldcitypublishing.com [oldcitypublishing.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 12. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices | Technology audit and production reserves [journals.uran.ua]
Application Notes and Protocols for Thin-Film Deposition of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the thin-film deposition of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole, a carbazole derivative with potential applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), due to its chemical structure which is conducive to forming stable and efficient thin films. The protocols outlined below cover the two primary methods for depositing thin films of small organic molecules: vacuum thermal evaporation and spin coating.
Material Properties
Before proceeding with the deposition protocols, it is essential to understand the basic properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₅Br₂N | [1] |
| Molecular Weight | 477.2 g/mol | [1] |
| CAS Number | 1345021-52-4 | [1] |
| Purity | ≥98% recommended for device fabrication | [1] |
Thin-Film Deposition Protocols
Two primary methods are detailed for the deposition of this compound thin films: vacuum thermal evaporation for creating high-purity, uniform films, and spin coating for a rapid, solution-based processing approach.
Vacuum Thermal Evaporation
Vacuum thermal evaporation is a preferred method for fabricating high-performance organic electronic devices due to the high purity and uniformity of the resulting films.
Experimental Protocol:
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized (DI) water, acetone, and isopropanol, each for 15 minutes.[2]
-
Dry the substrates using a stream of high-purity nitrogen gas.[2]
-
For optimal performance, treat the substrates with oxygen plasma immediately before loading them into the deposition chamber to improve the work function of the ITO and enhance film adhesion.[2]
-
-
Material Preparation:
-
Place a suitable amount of high-purity (>98%) this compound powder into a quartz or molybdenum crucible.
-
Ensure the material is thoroughly degassed by gently heating it in the vacuum chamber prior to deposition.
-
-
Deposition Parameters:
-
Load the cleaned substrates and the crucible with the source material into the vacuum chamber.
-
Evacuate the chamber to a base pressure of less than 5 x 10⁻⁶ mbar to minimize contamination.
-
Heat the crucible to the sublimation temperature of the material. A starting temperature range of 250-300 °C is recommended, which should be optimized for your specific system.
-
Initiate deposition onto the substrates at a controlled rate, typically between 0.5-2.0 Å/s, monitored by a quartz crystal microbalance.
-
The desired film thickness will depend on the specific device architecture but generally ranges from 20 to 100 nm.
-
Table of Recommended Parameters for Thermal Evaporation:
| Parameter | Recommended Value | Notes |
| Base Pressure | < 5 x 10⁻⁶ mbar | Essential for high-purity films.[2] |
| Deposition Rate | 0.5 - 2.0 Å/s | Slower rates can improve film morphology. |
| Substrate Temperature | Room Temperature | Can be varied to influence film properties. |
| Film Thickness | 20 - 100 nm | Dependent on the specific application. |
| Sublimation Temperature | 250 - 300 °C (starting range) | Requires optimization for the specific deposition system. |
Workflow for Vacuum Thermal Evaporation:
Caption: Workflow for vacuum thermal evaporation of this compound.
Spin Coating
Spin coating is a solution-based technique that is well-suited for rapid prototyping and large-area device fabrication.
Experimental Protocol:
-
Solution Preparation:
-
Dissolve this compound in a suitable high-purity organic solvent such as chloroform, toluene, or chlorobenzene.
-
Prepare a solution with a concentration in the range of 5-20 mg/mL. The optimal concentration will depend on the desired film thickness and the solvent used.
-
Stir the solution on a hotplate at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles.
-
-
Substrate Preparation:
-
Follow the same substrate cleaning procedure as described for thermal evaporation (Section 2.1.1).[2]
-
For improved device performance, a hole-injection layer such as Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) can be deposited onto the ITO substrate by spin coating and subsequent baking prior to depositing the carbazole layer.[2]
-
-
Deposition Parameters:
-
Place the cleaned (and optionally PEDOT:PSS-coated) substrate onto the spin coater chuck.
-
Dispense a small amount of the this compound solution onto the center of the substrate.
-
Spin the substrate at a speed between 1000 and 4000 rpm for 30-60 seconds. The spin speed is a critical parameter for controlling film thickness.
-
After spinning, transfer the substrate to a hotplate and bake at a temperature of 80-120 °C for 10-20 minutes to remove residual solvent. This step should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the film.
-
Table of Recommended Parameters for Spin Coating:
| Parameter | Recommended Value | Notes |
| Solvent | Chloroform, Toluene, Chlorobenzene | Choice of solvent can affect film morphology. |
| Solution Concentration | 5 - 20 mg/mL | Higher concentrations generally lead to thicker films. |
| Spin Speed | 1000 - 4000 rpm | Higher speeds result in thinner films.[2] |
| Spin Time | 30 - 60 s | [2] |
| Annealing Temperature | 80 - 120 °C | To remove residual solvent. |
| Annealing Time | 10 - 20 min |
Workflow for Spin Coating:
Caption: Workflow for spin coating of this compound.
Characterization of Thin Films
After deposition, the thin films should be characterized to determine their properties.
| Characterization Technique | Purpose |
| Atomic Force Microscopy (AFM) | To analyze the surface morphology and roughness of the film. |
| UV-Vis Spectroscopy | To determine the optical absorption properties and estimate the optical bandgap. |
| Photoluminescence (PL) Spectroscopy | To measure the emission properties of the film. |
| X-ray Diffraction (XRD) | To investigate the crystallinity of the deposited film. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels. |
These protocols provide a starting point for the deposition of high-quality thin films of this compound. The optimal parameters may vary depending on the specific equipment and desired device architecture, and therefore, some degree of optimization is recommended.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and efficient method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. The general strategy involves coupling a carbazole core with a dibromophenyl group. The key intermediates that can be coupled are:
-
Route A: 3-bromo-9-phenyl-9H-carbazole coupled with (3,5-dibromophenyl)boronic acid.
-
Route B: 9-phenyl-9H-carbazol-3-ylboronic acid coupled with 1,3,5-tribromobenzene.
Route A is often preferred due to the commercial availability and straightforward synthesis of the starting materials.
Q2: What are the critical reaction parameters that influence the yield of the final Suzuki coupling step?
A2: The success of the Suzuki coupling is highly dependent on several factors:
-
Catalyst and Ligand: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands is crucial. The ligand stabilizes the palladium complex and facilitates the catalytic cycle.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid. The strength and solubility of the base can significantly impact reaction kinetics and side reactions.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, DMF) and an aqueous solution for the base is common. The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases.
-
Temperature: The reaction temperature affects the rate of reaction and catalyst stability. Optimization is necessary to ensure complete conversion without promoting catalyst decomposition or side reactions.[1]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is mandatory.
Q3: How can the formation of homocoupling byproducts be minimized?
A3: Homocoupling, such as the formation of 3,3'-bis(9-phenyl-9H-carbazole) or 3,3',5,5'-tetrabromobiphenyl, is a common side reaction. To minimize it:
-
Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid derivative can favor the cross-coupling reaction over the homocoupling of the aryl halide.
-
Optimize Temperature: High temperatures can sometimes promote homocoupling.[2] Running the reaction at the lowest effective temperature can reduce these side products.
-
Degas Solvents: Thoroughly degassing the solvents before use helps to remove dissolved oxygen, which can contribute to homocoupling pathways.
Q4: What are the best practices for purifying the final product?
A4: Purification of this compound typically involves removing unreacted starting materials, catalyst residues, and byproducts.
-
Work-up: After the reaction, an aqueous work-up is performed to remove inorganic salts. The organic layer is then washed, dried, and concentrated.[3]
-
Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a non-polar eluent system, such as a mixture of hexane and dichloromethane or hexane and ethyl acetate, is commonly used.[3]
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and hexane) can yield a highly pure product.
Synthesis and Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Materials in Suzuki Coupling
Question: My Suzuki coupling reaction shows a low conversion rate, with significant amounts of unreacted 3-bromo-9-phenyl-9H-carbazole remaining. What could be the cause?
Answer: Low conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Consider the following troubleshooting steps:
-
Verify Catalyst Activity: Ensure the palladium catalyst is not old or deactivated. Use a fresh batch or a reliable pre-catalyst.
-
Ensure Inert Atmosphere: Even small leaks in your reaction setup can introduce oxygen and poison the catalyst. Ensure all joints are well-sealed and the system was properly purged with nitrogen or argon.[1]
-
Check Base Quality and Quantity: The base is critical for the transmetalation step. Use a freshly opened or properly stored base. Ensure at least 2-3 equivalents are used. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective.
-
Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Water content can affect the reaction, and dissolved oxygen is detrimental.
-
Optimize Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) may be necessary. However, excessive heat can degrade the catalyst.[1]
Issue 2: Significant Formation of Protodeboronation Byproduct
Question: I am observing a significant amount of 9-phenyl-9H-carbazole in my crude product, suggesting the boronic acid is being replaced by a hydrogen atom. How can I prevent this?
Answer: The side reaction you are observing is protodeboronation, where the boronic acid group is cleaved and replaced by a proton from a source in the reaction mixture. This is a known issue in Suzuki couplings.[4]
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source. Switching to anhydrous conditions with a base like potassium fluoride (KF) or carefully dried K₃PO₄ in a solvent like anhydrous dioxane or THF can mitigate this issue.
-
Choice of Base: Bases like hydroxides or bicarbonate in the presence of water can accelerate protodeboronation. Consider using a non-aqueous base system.
-
Reaction Time: Prolonged reaction times can increase the likelihood of this side reaction. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.
Experimental Protocols & Data
Protocol 1: Synthesis of 3-bromo-9-phenyl-9H-carbazole
This protocol describes the N-arylation of 3-bromo-9H-carbazole using an Ullmann condensation.
-
To a dry reaction flask, add 3-bromo-9H-carbazole (1.0 eq.), iodobenzene (1.2 eq.), copper powder (2.0 eq.), and potassium carbonate (2.0 eq.).
-
Add a high-boiling polar solvent such as DMF or 1,2-dichlorobenzene.
-
Heat the reaction mixture to 120-150°C under a nitrogen atmosphere and stir for 4-12 hours.[3]
-
Monitor the reaction progress using TLC.
-
After completion, cool the mixture to room temperature, dilute with dichloromethane, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography (Hexane:Dichloromethane) to yield 3-bromo-9-phenyl-9H-carbazole.[3]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Tributylphosphine | - | Toluene | Room Temp | 12 | 87.2 | [3] |
| Copper | K₂CO₃ | DMF | 120 | 4 | 71 | [3] |
Table 1. Comparison of reaction conditions for the synthesis of 3-bromo-9-phenyl-9H-carbazole.
Protocol 2: Suzuki Coupling to Synthesize this compound
This protocol outlines the final coupling step.
-
In a Schlenk flask under an argon atmosphere, combine 3-bromo-9-phenyl-9H-carbazole (1.0 eq.), (3,5-dibromophenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the mixture to reflux (around 90-100°C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC until the starting aryl bromide is consumed.
-
Cool the reaction to room temperature and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to afford the pure product.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inactive Catalyst | Use a fresh batch of catalyst; consider a more robust pre-catalyst like Pd(dppf)Cl₂. |
| Poor Base | Use a stronger, anhydrous base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered. | |
| Insufficient Temperature | Gradually increase the reaction temperature to 100-110°C, monitoring for catalyst decomposition (formation of palladium black). | |
| Homocoupling | Reaction Too Hot | Lower the reaction temperature. |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. | |
| Protodeboronation | Presence of Water | Use anhydrous solvents and a non-aqueous base (e.g., KF). |
| Basic Conditions Too Harsh | Switch to a milder base like K₂CO₃ or KF. |
Table 2. Troubleshooting guide for the Suzuki coupling synthesis of this compound.
Visualized Workflows and Mechanisms
Caption: Synthetic workflow for this compound.
References
Technical Support Center: High-Purity Purification of Carbazole OLED Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-purity purification of carbazole-based OLED intermediates. The following sections detail experimental protocols, address common issues, and offer solutions to challenges encountered during purification processes.
Frequently Asked Questions (FAQs)
Q1: Why is ultra-high purity (>99.9%) crucial for carbazole OLED intermediates?
A1: The performance, efficiency, and lifespan of an Organic Light-Emitting Diode (OLED) are directly linked to the purity of the organic materials used.[1][2] Even trace amounts of impurities can act as charge traps or quenching sites, which hinder the efficient movement of electrons and holes, reduce light output, and lead to non-radiative decay pathways.[1][2] This can significantly compromise device efficiency, color stability, and operational lifetime.[1][2] Isomeric impurities in carbazole, for instance, can drastically alter the photophysical properties of the material, leading to inconsistent results in OLED device studies.[3]
Q2: What are the most common methods for purifying carbazole OLED intermediates?
A2: The three primary methods for purifying carbazole OLED intermediates to high purity are:
-
Temperature Gradient Sublimation: This is a highly effective method for achieving ultra-high purity (>99.9%) for thermally stable organic small molecules.[4][5] It involves the transition of the solid material directly into a gas phase, leaving non-volatile impurities behind, followed by condensation back into a solid in a cooler zone.[5]
-
Column Chromatography: This technique is used to separate the target compound from impurities based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) while a mobile phase flows through.[3][6] It is particularly useful for separating compounds with different polarities.
-
Recrystallization: This method relies on the differences in solubility between the carbazole intermediate and its impurities in a specific solvent at different temperatures.[3][6] The crude material is dissolved in a hot solvent and, as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.[3][7]
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a gold standard for quantifying the purity of organic compounds and detecting minor impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for quantitative purity determination (qNMR) by comparing the integral of the analyte's signals to that of a certified internal standard.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile carbazole derivatives and can separate and identify different components in a mixture.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and any impurities present.[6]
Q4: My carbazole derivative appears to be decomposing on the silica gel column. What can I do?
A4: Some carbazole derivatives, especially those with sensitive functional groups like aldehydes, can be susceptible to the acidic nature of standard silica gel.[6] If you observe streaking or decomposition, consider the following:
-
Neutralize the Silica Gel: Pre-treat the silica gel by washing it with a solvent containing a small amount of a non-polar base, such as triethylamine (0.1-1%), before packing the column.[6][8]
-
Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina.[6][8]
Purification Method Performance
The choice of purification method depends on the specific carbazole intermediate, the nature of the impurities, and the desired final purity. The following table summarizes typical performance characteristics of the most common methods.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Common Applications |
| Temperature Gradient Sublimation | >99.9%[4] | 60-80% | Achieves the highest purity; effectively removes non-volatile and some volatile impurities.[5] | Final purification step for OLED-grade materials.[4] |
| Column Chromatography | 98-99.5% | 50-90% | Excellent for separating compounds with different polarities; adaptable to various scales.[6] | Purification of synthetic intermediates; removal of byproducts. |
| Recrystallization | 99-99.8% | 70-95%[7] | Simple, cost-effective, and scalable for removing soluble and insoluble impurities.[11] | Initial purification of crude products; can be repeated for higher purity.[3] |
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Crystal Formation | The solution is not sufficiently saturated.[6] | Evaporate some of the solvent to increase the concentration and then allow it to cool again.[6] |
| The cooling process is too rapid, leading to supersaturation.[7] | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] | |
| Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7] | ||
| Low Yield | Too much solvent was used.[7][12] | Use the minimum amount of near-boiling solvent necessary to fully dissolve the crude product.[7] |
| The crystals were washed with solvent that was not cold enough.[7] | Always wash the collected crystals with a minimal amount of ice-cold solvent.[7] | |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-heat the receiving flask. Minimize the amount of solvent used. | |
| Oiling Out (Formation of Liquid Droplets) | The compound is coming out of solution above its melting point due to high impurity levels or rapid cooling.[12] | Reheat the solution and add a small amount of additional solvent. Allow it to cool more slowly.[12] |
| Crystals are Colored or Impure | Incomplete removal of colored impurities.[6] | Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it before cooling.[6] |
| Co-crystallization of impurities with similar solubility profiles.[3] | A second recrystallization using a different solvent system may be necessary.[6] |
Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | Inappropriate mobile phase polarity. | Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound.[6] |
| Column overloading (too much sample loaded).[3] | Use an appropriate amount of sample for the size of your column. As a general rule, use 1g of sample for every 10-20g of silica gel. | |
| The column was packed unevenly or has cracks/channels.[13] | Repack the column carefully to ensure it is homogenous and free of air bubbles. Do not let the column run dry.[13] | |
| Compound Streaking / Tailing | The compound is highly polar or basic and is interacting strongly with the acidic silica gel.[8] | Add 0.1-1% of triethylamine to the mobile phase to improve the peak shape.[8] |
| The compound has low solubility in the mobile phase. | Try a different mobile phase in which the compound is more soluble. | |
| Compound Won't Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| The compound has decomposed on the column. | Test the stability of your compound on silica gel using TLC. If it is unstable, use a different stationary phase like alumina or a deactivated silica gel.[14] |
Experimental Protocols & Workflows
General Purification Workflow
The purification of carbazole OLED intermediates often involves a multi-step process to achieve the required level of purity. A typical workflow is outlined below.
Caption: General multi-step purification workflow for carbazole intermediates.
Protocol 1: Recrystallization of a Carbazole Intermediate
This protocol provides a general procedure for purifying a crude carbazole derivative.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, toluene, ethyl acetate, hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound well when hot but poorly when cold.[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.[6]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[6]
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[3][6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
This protocol describes a standard procedure for purification by silica gel chromatography.
-
Mobile Phase Selection: Using TLC, determine an optimal solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation and an Rf value of ~0.2-0.3 for the desired compound.[6]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into a glass column. Allow the silica to settle into a uniform bed without cracks or air bubbles.[15]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample solution onto the top of the silica gel bed.[16]
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin the flow. Collect fractions as the solvent moves through the column.[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.[8]
Protocol 3: Temperature Gradient Sublimation
This technique requires specialized equipment but yields the highest purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 5. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. Chromatography [chem.rochester.edu]
- 15. phytojournal.com [phytojournal.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Overcoming Solubility Challenges of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a highly lipophilic and aromatic compound. Due to its structure, it is expected to have very low solubility in aqueous solutions and polar solvents.[1] It is anticipated to be more soluble in non-polar organic solvents such as chloroform and dichloromethane, and moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1][2] The presence of dibromo- and phenyl- substituents on the carbazole core generally increases its molecular weight and lipophilicity, further contributing to its poor aqueous solubility.[3]
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for my assay. What is causing this?
A2: This is a common phenomenon known as "precipitation upon dilution" or "crashing out." It occurs when a compound that is readily dissolved in a high-concentration organic stock solution (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The drastic change in solvent polarity causes the compound to rapidly come out of solution and form a precipitate.
Q3: What is a good starting point for preparing a stock solution of this compound?
A3: A common starting point for preparing a stock solution of a poorly soluble compound like this compound is to use a good organic solvent such as DMSO or DMF. Aim for a concentration that is reasonable for your experimental needs, for example, 10-20 mg/mL, and then dilute it further for your working solutions. It is always recommended to perform a small-scale solubility test first to determine the optimal concentration for your stock solution.
Q4: Can heating or sonication be used to improve the solubility of this compound?
A4: Yes, gentle heating and sonication can be effective methods to aid in the dissolution of this compound in an organic solvent. These techniques provide the energy needed to overcome the crystal lattice energy of the solid compound. However, it is crucial to ensure that the compound is thermally stable and does not degrade at the applied temperature. Always check for any changes in the appearance or properties of the solution after heating.
Data Presentation
| Solvent | Estimated Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.01 | Practically insoluble in aqueous solutions. |
| Ethanol | 0.1 - 1.0 | Sparingly soluble. The polarity of ethanol limits its capacity to dissolve this highly non-polar compound. |
| Methanol | < 0.1 | Very slightly soluble. |
| Acetone | 1.0 - 5.0 | Soluble. |
| Dichloromethane (DCM) | > 10 | Freely soluble. A good choice for initial dissolution. |
| Chloroform | > 10 | Freely soluble. Similar to DCM in its ability to dissolve the compound. |
| Tetrahydrofuran (THF) | 5.0 - 10.0 | Soluble. |
| N,N-Dimethylformamide (DMF) | > 20 | Very soluble. A good alternative to DMSO for stock solutions. |
| Dimethyl Sulfoxide (DMSO) | > 20 | Very soluble. Commonly used for preparing high-concentration stock solutions for biological assays. However, be mindful of potential DMSO-induced artifacts in your experiments.[3] |
Troubleshooting Guides
Issue 1: Compound crashes out of solution upon dilution in aqueous buffer.
Troubleshooting Workflow
References
Technical Support Center: Troubleshooting Low Quantum Efficiency in OLEDs with Carbazole Hosts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low quantum efficiency in Organic Light-Emitting Diodes (OLEDs) that utilize carbazole-based host materials.
Frequently Asked Questions (FAQs)
Q1: What is External Quantum Efficiency (EQE) in OLEDs, and what are typical values for carbazole-host-based devices?
A1: The External Quantum Efficiency (EQE) is a critical performance metric for OLEDs. It is defined as the ratio of the number of photons emitted from the device into the viewing direction to the number of electrons injected into the device. In essence, it measures how efficiently the device converts electrical energy into light that can be observed.
For OLEDs employing carbazole-based host materials, the EQE can vary widely depending on the specific device architecture, the type of emitter (fluorescent, phosphorescent, or TADF), and the chemical structure of the carbazole host itself. Generally, phosphorescent OLEDs (PhOLEDs) using carbazole hosts can achieve high EQEs, with values ranging from 9.2% to as high as 31.8% being reported.[1] For fluorescent devices, the theoretical EQE limit is lower, but carbazole hosts are also employed to enhance their performance.
Q2: What are the primary causes of low EQE in OLEDs with carbazole hosts?
A2: Low EQE in carbazole-host OLEDs can stem from several factors, which can be broadly categorized as:
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Material-related issues: Impurities in the carbazole host or guest emitter can act as quenching sites for excitons, leading to non-radiative recombination. Even trace amounts of isomeric impurities in commercial carbazole can significantly affect the luminescent properties.[2]
-
Device architecture and layer thickness: An imbalanced injection and transport of holes and electrons can lead to charge accumulation at interfaces and quenching processes. The thickness of the emissive layer (EML) and other functional layers is crucial for optimizing light out-coupling and charge balance.[3]
-
Exciton dynamics and management: Inefficient energy transfer from the host to the guest, triplet-triplet annihilation (TTA), and triplet-polaron quenching (TPQ) can significantly reduce the number of radiative excitons. The location of the exciton recombination zone within the emissive layer also plays a critical role.[4][5]
Q3: How does the purity of the carbazole host impact EQE?
A3: The purity of the carbazole host material is paramount for achieving high EQE. Impurities, such as residual solvents, starting materials from synthesis, or byproducts, can introduce trap states within the organic semiconductor layers. These traps can capture charge carriers (electrons and holes) and excitons, leading to non-radiative decay pathways that do not produce light, thereby lowering the quantum efficiency. Furthermore, some impurities can have lower triplet energies than the host or guest, acting as quenching centers for triplet excitons, which is particularly detrimental for phosphorescent OLEDs. Therefore, rigorous purification of carbazole hosts through methods like sublimation or column chromatography is a critical step in fabricating high-performance OLEDs.
Q4: What is charge balance, and why is it crucial for high EQE?
A4: Charge balance refers to the equal injection and transport of holes from the anode and electrons from the cathode to the emissive layer of an OLED. Achieving a good charge balance is essential for maximizing the probability of electron-hole recombination within the desired emissive zone. An imbalance, where one type of charge carrier is in excess, can lead to several detrimental effects:
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Recombination outside the emissive layer: Excess carriers can travel through the EML without recombining and reach the opposing electrode or adjacent layers, leading to a loss of efficiency.
-
Increased quenching: The accumulation of excess charges (polarons) can quench excitons through a process called triplet-polaron quenching.
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Device degradation: Unbalanced charge flow can lead to the formation of reactive species and accelerate the degradation of the organic materials.
Carbazole derivatives are generally known for their good hole-transporting properties.[2] Therefore, it is often necessary to pair them with suitable electron-transporting materials or modify their molecular structure to achieve a more balanced charge transport.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Material-Related Issues
Problem: Consistently low EQE despite optimized device architecture.
Possible Cause: Impurities in the carbazole host or guest emitter.
Troubleshooting Steps:
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Verify Material Purity:
-
Action: Re-purify the carbazole host material using temperature gradient sublimation or column chromatography.
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Verification: Analyze the purified material using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry to confirm its purity and identify any residual impurities.
-
-
Thermal Stability Analysis:
-
Action: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on the carbazole host to ensure it has sufficient thermal stability for the vacuum deposition process. Decomposition during evaporation can introduce impurities into the thin films.
-
-
Photoluminescence Quantum Yield (PLQY) Measurement:
-
Action: Measure the PLQY of the carbazole host and the host-guest system in thin-film form.
-
Interpretation: A low PLQY suggests the presence of non-radiative decay pathways, which could be due to intrinsic molecular properties or quenching by impurities.
-
Guide 2: Optimizing Device Architecture for Improved Charge Balance
Problem: Low EQE and a high turn-on voltage.
Possible Cause: Imbalanced charge injection and transport, leading to a recombination zone outside the emissive layer or at its interfaces.
Troubleshooting Steps:
-
Evaluate Charge Carrier Mobility:
-
Action: Fabricate single-carrier devices (hole-only and electron-only) to measure the mobility of the carbazole host and other transport materials.
-
Interpretation: A significant mismatch in hole and electron mobility can indicate a charge imbalance. Carbazole hosts typically have higher hole mobility.[6]
-
-
Adjust Layer Thicknesses:
-
Action: Systematically vary the thickness of the hole transport layer (HTL), electron transport layer (ETL), and emissive layer (EML).
-
Rationale:
-
Thicker transport layers can help to balance charge carrier arrival in the EML.
-
Optimizing the EML thickness is crucial for managing the optical cavity effects and ensuring the recombination zone is confined within it.[3]
-
-
-
Incorporate Charge-Blocking Layers:
-
Action: Introduce a hole-blocking layer (HBL) between the EML and ETL, and an electron-blocking layer (EBL) between the EML and HTL.
-
Rationale: These layers confine charge carriers and excitons within the emissive layer, preventing them from reaching the electrodes or quenching in adjacent layers.
-
Data Presentation: Impact of Layer Thickness on EQE
| Host Material | EML Thickness (nm) | HTL Thickness (nm) | ETL Thickness (nm) | Maximum EQE (%) |
| Carbazole Host A | 20 | 40 | 30 | 12.5 |
| Carbazole Host A | 30 | 40 | 30 | 15.2 |
| Carbazole Host A | 40 | 40 | 30 | 14.1 |
| Carbazole Host B | 30 | 30 | 40 | 18.9 |
| Carbazole Host B | 30 | 40 | 40 | 21.3 |
| Carbazole Host B | 30 | 50 | 40 | 20.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific materials and device structure.
Guide 3: Managing Exciton Dynamics and the Recombination Zone
Problem: Efficiency roll-off at high brightness levels.
Possible Cause: Triplet-triplet annihilation (TTA) and a narrow exciton recombination zone.
Troubleshooting Steps:
-
Optimize Dopant Concentration:
-
Action: Fabricate a series of devices with varying concentrations of the phosphorescent or TADF emitter doped into the carbazole host.
-
Rationale: High dopant concentrations can lead to aggregation and TTA. Lowering the concentration can mitigate these effects, although it may also reduce the efficiency of energy transfer from the host.
-
-
Broaden the Recombination Zone:
-
Action: Employ a mixed-host system or a graded doping profile within the emissive layer.
-
Rationale: A wider recombination zone reduces the local exciton density, thereby suppressing TTA and other quenching processes.
-
-
Determine the Exciton Recombination Zone Experimentally:
-
Action: Introduce a thin sensing layer of a different colored emitter at various positions within the EML.[4][5]
-
Analysis: By analyzing the electroluminescence spectrum, the position of the sensing layer that contributes most to the emission reveals the location of the primary recombination zone. This information can then be used to redesign the device structure to shift the zone for optimal performance.[7][8]
-
Experimental Protocol: OLED Fabrication and Characterization
A standard protocol for fabricating and characterizing OLEDs with carbazole hosts is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and UV-ozone treatment.
-
Thin Film Deposition: The organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition sequence is as follows:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): Co-evaporation of the carbazole host and the guest emitter at a specific doping concentration.
-
Hole Blocking Layer (HBL) (optional)
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL) (e.g., LiF)
-
Metal Cathode (e.g., Al)
-
-
Encapsulation: The devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are measured using a spectrometer. The external quantum efficiency is calculated from the luminance, current density, and EL spectrum.
Mandatory Visualizations
Caption: Factors influencing the External Quantum Efficiency in an OLED.
Caption: Troubleshooting workflow for low EQE in carbazole-host OLEDs.
Caption: Schematic of a typical multilayer OLED device structure.
References
- 1. mdpi.com [mdpi.com]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Extreme electron–hole drag and negative mobility in the Dirac plasma of graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Annealing Conditions for Carbazole-Based Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbazole-based thin films. The following sections offer insights into optimizing annealing conditions to enhance film quality and device performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing carbazole-based thin films?
A1: Annealing is a critical post-deposition thermal treatment designed to improve the morphological, optical, and electrical properties of carbazole-based thin films. The primary goals of annealing are to increase crystallinity, enlarge grain size, reduce defect density, and promote better intermolecular packing (e.g., π-π stacking). These improvements can lead to enhanced charge carrier mobility, improved photoluminescence efficiency, and overall better performance in electronic and optoelectronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
Q2: What are the typical annealing methods for carbazole-based thin films?
A2: The two most common methods are thermal annealing and solvent vapor annealing (SVA).
-
Thermal Annealing: This involves heating the thin film to a specific temperature for a set duration in a controlled atmosphere (e.g., nitrogen, argon, or vacuum) to prevent degradation.
-
Solvent Vapor Annealing (SVA): In this method, the film is exposed to a saturated vapor of a specific solvent. The solvent molecules plasticize the film, increasing polymer chain mobility and allowing for molecular rearrangement and self-assembly into a more ordered state.
Q3: How does the choice of solvent affect solvent vapor annealing (SVA)?
A3: The choice of solvent in SVA is critical and significantly influences the resulting film morphology. Solvents with different polarities can lead to different self-assembled structures. For instance, in one study on carbazole-based dendrimers, annealing in tetrahydrofuran (THF) vapor led to the formation of spherulites, while hexane vapor resulted in curled fibers and dendrites. The solvent's vapor pressure also plays a role; lower vapor pressure can lead to more tightly packed structures.
Q4: Can carbazole-based thin films be used in biosensing applications?
A4: Yes, carbazole derivatives are excellent candidates for fluorescent and electrochemical biosensors due to their favorable photophysical and electrochemical properties. They can be functionalized to selectively bind to specific analytes. For example, carbazole-based sensors have been developed for the detection of copper ions (Cu2+) and other biologically relevant molecules. The interaction between the analyte and the carbazole-based film can lead to a measurable change in fluorescence ("off-on" or "on-off" response) or an electrical signal.
Troubleshooting Guide
This guide addresses common issues encountered during the annealing of carbazole-based thin films.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Film Cracking or Delamination After Annealing | 1. High Internal Stress: Caused by rapid solvent evaporation during spin coating or a mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate.2. Excessive Film Thickness: Thicker films are more prone to cracking.3. Rapid Cooling: Abrupt cooling from the annealing temperature can induce thermal shock. | 1. Optimize Deposition: Use a slower spin speed or a higher boiling point solvent to reduce residual stress. Consider using a substrate with a closer CTE to your material.2. Reduce Thickness: Aim for a film thickness below 0.5 microns if cracking is a persistent issue.3. Controlled Cooling: Allow the film to cool down slowly and gradually to room temperature inside the annealing chamber or on the hotplate. |
| Film Dewetting or Agglomeration | 1. Poor Substrate Wetting: The surface energy of the substrate is not compatible with the casting solution.2. High Annealing Temperature or Long Duration: Can provide enough energy for the film to rupture and form droplets.3. Solvent Effects (SVA): High vapor pressure in SVA can sometimes lead to dewetting. | 1. Substrate Surface Treatment: Clean the substrate meticulously. Consider surface treatments like UV-ozone cleaning or plasma treatment to increase surface energy. Applying a self-assembled monolayer (SAM) can also improve wetting.2. Optimize Annealing Parameters: Reduce the annealing temperature or time. For SVA, try decreasing the solvent vapor pressure.3. Use a Capping Layer: A 2D capping layer, such as graphene, can suppress dewetting without significantly altering the film's properties. |
| Inconsistent Film Properties Across the Substrate | 1. Non-uniform Heating: Temperature gradients across the hotplate or in the oven.2. Inhomogeneous "As-cast" Film: Variations in thickness or morphology of the initial film. | 1. Ensure Uniform Heating: Use a calibrated hotplate or a rapid thermal annealing (RTA) system for better temperature control.2. Optimize Spin Coating: Ensure the substrate is clean and the solution is dispensed evenly. Optimize the spin speed and time for uniform coverage. |
| Poor Device Performance (e.g., Low Mobility) | 1. Suboptimal Annealing Temperature: The temperature may be too low for sufficient molecular ordering or too high, leading to degradation.2. Incorrect Annealing Time: Insufficient time may not allow for complete structural rearrangement, while excessive time can be detrimental.3. Atmosphere Contamination: Oxidation of the carbazole moieties can occur if the annealing is not performed in an inert atmosphere. | 1. Systematic Temperature Optimization: Anneal a series of samples at different temperatures (e.g., in 10-20 °C increments) to find the optimal point.2. Time-Dependent Study: At the optimal temperature, vary the annealing time to determine the ideal duration.3. Use Inert Atmosphere: Always anneal in a high-purity inert atmosphere (e.g., inside a nitrogen or argon-filled glovebox) or under high vacuum. |
Data Presentation
The optimal annealing conditions are highly dependent on the specific carbazole derivative, the solvent system used for deposition, the substrate, and the desired film properties. Below is an example of how annealing temperature can affect the optical properties of a 2,6-bis(3-(carbazol-9-yl)phenyl)pyridine thin film.
Table 1: Effect of Annealing Temperature on Optical Properties
| Annealing Temperature (°C) | Absorption Band Edge Energy (eV) | Optical Band Gap Energy (eV) | Refractive Index (at 440 nm) |
| Room Temperature | 3.06 | 3.35 | 3.39 |
| 30 | 3.21 | 3.39 | 3.46 |
| 50 | 2.87 | 3.42 | 3.41 |
| 70 | 3.27 | 3.50 | 3.33 |
| 90 | 3.14 | 3.43 | 2.71 |
| 110 | 3.19 | 3.40 | 3.02 |
| 120 | 3.11 | 3.38 | 2.45 |
| 140 | 3.16 | 3.37 | 3.09 |
| 160 | 3.15 | 3.36 | 2.92 |
Note: This table is illustrative. Optimal conditions for other carbazole-based materials will vary.
Experimental Protocols
Protocol 1: Thermal Annealing of a Spin-Coated Carbazole-Based Polymer Film
-
Substrate Cleaning:
-
Sequentially sonicate the substrates (e.g., glass or silicon wafers) in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Optional: Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to remove organic residues and improve surface wettability.
-
-
Solution Preparation:
-
Dissolve the carbazole-based polymer (e.g., PVK) in a suitable solvent (e.g., chlorobenzene, toluene, or THF) to the desired concentration (e.g., 5-10 mg/mL).
-
Stir the solution overnight at room temperature or slightly elevated temperature (e.g., 40-50 °C) in a sealed vial to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Spin Coating:
-
Transfer the cleaned substrate to the spin coater.
-
Dispense a sufficient amount of the filtered solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds) to achieve the target film thickness.
-
-
Thermal Annealing:
-
Transfer the spin-coated film to a hotplate located inside a nitrogen-filled glovebox or a vacuum oven.
-
Ramp Up: Slowly increase the temperature to the desired annealing temperature at a controlled rate (e.g., 5-10 °C/minute) to prevent thermal shock.
-
Dwell: Maintain the film at the target annealing temperature for the desired duration (e.g., 10-60 minutes).
-
Cool Down: Turn off the heater and allow the film to cool down slowly to room temperature inside the controlled environment before removal.
-
Protocol 2: Solvent Vapor Annealing (SVA)
-
Film Preparation: Prepare the spin-coated thin film as described in steps 1-3 of the Thermal Annealing protocol.
-
SVA Setup:
-
Place the substrate with the thin film inside a sealed chamber (e.g., a petri dish or a desiccator).
-
Place a small vial containing the chosen solvent (e.g., THF, chloroform, or hexane) inside the chamber, ensuring the liquid does not touch the substrate.
-
-
Annealing Process:
-
Seal the chamber and allow the solvent to evaporate, creating a saturated vapor environment.
-
Leave the film in the solvent vapor for a predetermined time (this can range from minutes to several hours). The film will swell as it absorbs the solvent vapor.
-
-
Drying:
-
Carefully remove the substrate from the chamber.
-
Allow the solvent to evaporate from the film. This can be done by leaving it in a fume hood or by gently blowing a stream of inert gas over the surface. The film will deswell, and the improved morphology will be locked in.
-
Visualizations
Caption: Workflow for preparing and annealing carbazole-based thin films.
Caption: Troubleshooting logic for common annealing-related film defects.
Caption: Generalized signaling pathway for a carbazole-based fluorescent biosensor.
Technical Support Center: Hole Transport Material (HTM) Degradation in OLED Devices
Welcome to the technical support center for researchers, scientists, and professionals working with Organic Light-Emitting Diode (OLED) technology. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the degradation of hole transport materials (HTMs) during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hole transport material (HTM) degradation in OLEDs?
A1: HTM degradation in OLEDs is a multifaceted issue stemming from both intrinsic and extrinsic factors.
-
Intrinsic Degradation: These are processes inherent to the material and device operation. A primary mechanism is the formation of excitons (electron-hole pairs) within the organic layers. These excitons can generate reactive species, such as free radicals, which can then react with and degrade the HTM molecules.[1] Another common intrinsic pathway is an intramolecular cyclization of the arylamine-containing HTM, which can occur faster than previously understood fragmentation pathways.[2] Furthermore, interactions between excitons and positive polarons at the interface of the hole transport layer (HTL) and the emissive layer (EML) can accelerate degradation.[1]
-
Extrinsic Degradation: These factors originate from the external environment and fabrication process. Key contributors include:
-
Moisture and Oxygen: Exposure to moisture and oxygen can lead to the oxidation and degradation of the organic materials, resulting in the formation of non-emissive species and a decrease in device efficiency.[1][3] Encapsulation is crucial to protect the device from these elements.
-
Temperature: High temperatures can accelerate the degradation of organic materials and worsen interfacial stability.[1][4][5] For instance, at elevated temperatures, iodine from a perovskite layer (in the context of perovskite LEDs) can be released and post-dope the spiro-OMeTAD HTL, creating an energy barrier for hole extraction.[6]
-
UV Radiation: Exposure to UV light can also induce photochemical degradation of the HTM.[7]
-
Q2: How do common dopants and additives in the HTL affect its stability?
A2: Dopants and additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) are often used to increase the conductivity of HTMs like spiro-OMeTAD.[8] However, they can also negatively impact long-term stability. The hygroscopic nature of LiTFSI can attract moisture, accelerating degradation.[9] These additives can also migrate within the device, leading to corrosion of electrodes and the creation of pinholes, which are detrimental to device stability.[8][9] The presence of oxidized spiro-OMeTAD, while beneficial for conductivity, can be less stable than its neutral counterpart, especially under thermal stress.[7]
Q3: What is the role of the HTL interface in device degradation?
A3: The interfaces between the HTL and adjacent layers (anode and emissive layer) are critical zones for degradation.[10] Poor interfacial contact can lead to charge accumulation, increasing local temperature and accelerating material breakdown.[1] Diffusion of materials across these interfaces is another major issue. For example, metal ions from the anode (like indium from ITO) can migrate into the organic layers, acting as luminescence quenchers.[11] Similarly, ions from an adjacent layer, like iodide, can diffuse into the HTM and cause chemical reactions that degrade performance.[7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your OLED experiments.
Issue 1: Rapid Decrease in Luminance and Efficiency
| Possible Cause | Troubleshooting Step | Underlying Mechanism |
| HTM Degradation from Excitons/Polarons | 1. Verify Material Purity: Ensure the HTM and other organic materials are of high purity to minimize intrinsic traps. 2. Optimize Device Architecture: Introduce an electron-blocking layer (EBL) between the EML and HTL to confine excitons to the emissive layer and prevent them from reaching the HTL. 3. Select HTMs with High Triplet Energy: Choose an HTM with a triplet energy level higher than that of the emissive dopant to prevent exciton quenching at the HTL/EML interface. | Excitons or polarons that leak into the HTL can induce chemical reactions like intramolecular cyclization or fragmentation, creating non-emissive species and charge traps.[1][2][12] |
| Environmental Contamination | 1. Strict Glovebox Discipline: Ensure all fabrication and testing steps are performed in a controlled inert atmosphere (e.g., a nitrogen-filled glovebox) with very low levels of oxygen and moisture (<1 ppm). 2. Improve Encapsulation: Use high-quality encapsulation materials and techniques (e.g., glass lid with UV-cured epoxy, thin-film encapsulation) to prevent the ingress of ambient oxygen and water. | Moisture and oxygen are known to cause oxidation of the HTM and other organic layers, leading to the formation of luminescence quenchers and a rapid decline in device performance.[1][3] |
| Dopant-Induced Instability | 1. Optimize Dopant Concentration: Systematically vary the concentration of additives like LiTFSI and tBP to find a balance between conductivity and stability. Lower concentrations may improve lifetime. 2. Explore Dopant-Free HTMs: Consider using alternative HTMs that do not require chemical doping to achieve sufficient hole mobility and conductivity. | Hygroscopic dopants like LiTFSI can absorb ambient moisture, while volatile additives like tBP can lead to morphological changes (e.g., pinhole formation) in the HTL film over time.[8][9] |
Issue 2: Increase in Operating Voltage During Operation
| Possible Cause | Troubleshooting Step | Underlying Mechanism |
| Charge Trap Formation in HTL | 1. Perform Post-Fabrication Annealing: Anneal the device at a temperature below the glass transition temperature (Tg) of the organic materials to improve film morphology and reduce traps. 2. Characterize Trap States: Use techniques like transient electroluminescence or impedance spectroscopy to analyze the density and energy level of trap states. | Degradation of the HTM can create chemical species that act as deep traps for charge carriers. Trapped charges impede current flow, necessitating a higher voltage to maintain the same current density.[13][14] |
| Interfacial Degradation | 1. Anode Surface Treatment: Utilize UV-ozone or oxygen plasma treatment on the ITO anode before HTL deposition to improve the work function and promote better adhesion and energy level alignment. 2. Insert a Hole Injection Layer (HIL): Add a dedicated HIL (e.g., PEDOT:PSS, MoO₃) between the anode and the HTL to reduce the hole injection barrier. | A mismatch in energy levels or poor contact at the anode/HTL interface can create a barrier to hole injection. This barrier can increase over time due to material degradation, leading to a higher required voltage.[15][16] |
| Ion Migration from Dopants | 1. Immobilize Dopants: Investigate HTM formulations that incorporate ion-immobilizing additives to prevent the migration of species like Li⁺. 2. Alternative Doping Strategies: Explore non-ionic p-dopants that are less mobile within the device stack. | Mobile ions from dopants (e.g., Li⁺ from LiTFSI) can drift under the influence of the electric field, accumulating at interfaces and creating dipoles that hinder charge injection, thus increasing the operating voltage.[9] |
Quantitative Data Summary
The stability of HTMs is often evaluated by tracking device performance over time under specific stress conditions. Below is a summary of representative stability data.
| HTM System | Stress Condition | Metric | Initial Value | Value after Stress | Citation |
| Spiro-OMeTAD with PMMA | Stored in air (RH=40%) for 80 days | PCE | 21.2% | Maintained 77% of initial PCE | [17] |
| Spiro-OMeTAD without PMMA | Stored in air (RH=40%) for 80 days | PCE | N/A | Maintained 47% of initial PCE | [17] |
| Mixed HTL + AlQ₃ | Continuous operation at 100 °C | Half-life | N/A | 505 hours | [11] |
| Carbon-based PSC (HTM-free) | Dark storage at 65 °C | T80 | N/A | >1000 hours | [18] |
| Carbon-based PSC (HTM-free) | 1 sun illumination (open circuit) | Lifetime | N/A | A few hours | [18] |
Experimental Protocols & Visualizations
Protocol 1: Accelerated Thermal Degradation Study
This protocol is designed to assess the thermal stability of the HTL within a complete OLED device.
-
Device Fabrication: Fabricate a set of identical OLED devices using the HTM under investigation. Ensure all devices have a consistent initial performance.
-
Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE) of each device at room temperature.
-
Thermal Stress: Place the devices in a temperature-controlled chamber with an inert atmosphere (e.g., nitrogen). Set the temperature to an elevated level (e.g., 65°C, 85°C).[18]
-
In-situ Monitoring: Continuously operate the devices at a constant current density (e.g., 10 mA/cm²). Periodically measure the voltage and luminance to track their degradation over time.
-
Intermittent Characterization: At set time intervals (e.g., 1, 10, 50, 100 hours), remove a subset of devices from the chamber, allow them to cool to room temperature, and re-measure their J-V-L, EL, and EQE characteristics.
-
Data Analysis: Plot the normalized luminance and operating voltage versus time to determine the device lifetime (e.g., T₅₀, the time for luminance to drop to 50% of its initial value). Compare the changes in J-V-L curves and EQE to identify degradation mechanisms.
Diagram: Key Degradation Pathways of HTMs
This diagram illustrates the primary intrinsic and extrinsic degradation mechanisms affecting hole transport materials in OLEDs.
References
- 1. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. OPG [opg.optica.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Unlocking the full potential of spiro-OMeTAD in perovskite solar cells: towards synthetic routes, doping mechanism, degradation, and stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes | MDPI [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Ullmann Condensation for Carbazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Ullmann condensation for carbazole synthesis. Our goal is to help you minimize impurities and optimize your reaction outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the Ullmann condensation for carbazole synthesis in a question-and-answer format.
My reaction shows low or no conversion to the desired N-arylcarbazole. What are the common causes and solutions?
Low or no product yield is a frequent issue in Ullmann condensations. Several factors, from reagent quality to reaction setup, can contribute to this problem. Here is a systematic guide to troubleshooting:
-
Cause 1: Inactive Copper Catalyst. The active catalytic species in Ullmann reactions is typically Cu(I). Copper(I) salts, such as CuI, are susceptible to oxidation to Cu(II), especially if stored improperly or for long periods.
-
Solution: Use a fresh bottle of high-purity Cu(I) salt. If you suspect your copper source is old, it is best to procure a new supply. For reactions using copper metal, ensure it is activated.
-
-
Cause 2: Presence of Oxygen. Many modern Ullmann protocols, particularly those employing sensitive ligands, are air-sensitive. Oxygen can lead to the deactivation of the catalyst and promote unwanted side reactions.
-
Solution: Ensure your reaction is performed under an inert atmosphere. This can be achieved by using standard Schlenk line techniques to evacuate and backfill the reaction vessel with an inert gas like nitrogen or argon.
-
-
Cause 3: Suboptimal Reaction Temperature. While traditional Ullmann reactions required high temperatures (>200 °C), modern ligand-accelerated methods proceed under milder conditions.[1][2] The optimal temperature is highly dependent on the specific substrates and catalytic system.
-
Solution: If you are using a modern protocol, start with a temperature in the range of 80-120 °C. If no reaction is observed, you can incrementally increase the temperature. Conversely, if you observe decomposition of your starting materials or product, the temperature should be lowered.
-
-
Cause 4: Inappropriate Ligand or Base. The choice of ligand and base is critical for a successful Ullmann condensation. The ligand stabilizes the copper catalyst and facilitates the reaction, while the base is necessary for the deprotonation of carbazole.[1][3]
I am observing significant amounts of side products. What are the most common impurities and how can I minimize their formation?
The formation of impurities is a common challenge that complicates purification and reduces the yield of the desired N-arylcarbazole. The most prevalent side reactions are homocoupling of the aryl halide and dehalogenation of the aryl halide.
-
Impurity 1: Biaryl Homocoupling Product. This impurity arises from the coupling of two molecules of the aryl halide (Ar-X + Ar-X → Ar-Ar). This is the classic Ullmann reaction and can compete with the desired N-arylation.[5]
-
Minimization Strategy: The formation of the homocoupling product is often favored at higher temperatures. Therefore, running the reaction at the lowest effective temperature can help to minimize this side reaction. Additionally, the choice of ligand can influence the relative rates of N-arylation and homocoupling.
-
-
Impurity 2: Dehalogenated Aryl Halide. The aryl halide can be reduced to the corresponding arene (Ar-X → Ar-H). This is often observed when there are protic impurities in the reaction mixture.
-
Minimization Strategy: Ensure that all reagents and the solvent are anhydrous. Drying the solvent and reagents before use and running the reaction under a strictly inert atmosphere can significantly reduce the extent of dehalogenation.
-
-
Impurity 3: Unreacted Starting Materials. Incomplete conversion will result in the presence of carbazole and the aryl halide in the final reaction mixture.
-
Minimization Strategy: If the reaction has stalled, a fresh portion of the catalyst can be added. Alternatively, optimizing the reaction time and temperature may be necessary. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.[1]
-
What are the recommended purification techniques for N-arylcarbazoles?
The most common and effective method for purifying N-arylcarbazoles from an Ullmann condensation is silica gel column chromatography.[1]
-
Typical Eluent Systems: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used. The polarity of the eluent system can be adjusted to achieve optimal separation of the product from impurities and unreacted starting materials.
-
Alternative Purification Method: For solid products, recrystallization can be an effective purification technique, especially for removing minor impurities.
Quantitative Data Summary
The following table summarizes various reported reaction conditions for the Ullmann N-arylation of carbazole, providing a comparative overview of different catalytic systems and their efficiencies. This data can serve as a starting point for reaction optimization.
| Aryl Halide | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | CuI (5) | 1,10-phenanthroline (10) | K₂CO₃ | Dioxane | 110 | 24 | ~95 | [1] |
| Iodobenzene | CuI (10) | L-proline (20) | K₂CO₃ | Water | 100 | Not specified | High | [6] |
| 2-Bromopyridine | CuCl (low loading) | 1-methyl-imidazole | t-BuOLi | Not specified | Not specified | a few hours | High | Not specified |
| Aryl Iodides | Cu₂O | N-ligand-B | Cs₂CO₃ | DMF | 100 | 24 | 55.5 | [7] |
| 4-Iodoanisole | CuI (0.53) | None | K₂CO₃ | DMSO | 120 | 10 | 93 | [8] |
Experimental Protocols
Below are detailed, representative protocols for the copper-catalyzed N-arylation of carbazole. Note that optimization may be necessary for specific substrates.
Protocol 1: Ligand-Accelerated Ullmann Condensation
This protocol is adapted from modern, milder Ullmann condensation methods.[1]
Materials:
-
Carbazole (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
1,10-phenanthroline (0.10 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add carbazole, the aryl iodide, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.
-
Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous dioxane via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-arylcarbazole.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]
Protocol 2: "On Water" Ullmann-Type C-N Coupling
This protocol represents a more environmentally friendly approach to the N-arylation of carbazoles.[6]
Materials:
-
Carbazole (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Prolinamide ligand (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Water
Procedure:
-
Combine carbazole, the aryl iodide, CuI, the prolinamide ligand, and K₂CO₃ in a reaction vessel.
-
Add water to the mixture.
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction for completion.
-
After cooling, extract the product with an organic solvent.
-
Purify by standard methods as described in Protocol 1.
Visualizations
The following diagrams illustrate key aspects of the Ullmann condensation for carbazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]
Strategies to improve charge transport in 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole layers
Welcome to the technical support center for 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers and scientists in optimizing charge transport properties in layers of this material.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in organic electronics?
A1: this compound, like many carbazole derivatives, is a promising material for organic electronics. Due to its electron-rich carbazole core, it is primarily investigated for its hole-transporting properties.[1][2][3] The bromine atoms on the phenyl substituent offer sites for further chemical modification, allowing for the fine-tuning of its electronic and physical properties.[3] It can be used as a building block for hole-transport layers (HTLs) in Organic Light-Emitting Diodes (OLEDs) or as a component in organic solar cells.[2][3]
Q2: What are the key factors that influence charge transport in thin films of this material?
A2: Several factors critically determine the charge transport efficiency in organic semiconductor films:
-
Material Purity: Chemical impurities can act as charge traps, significantly hindering the movement of charge carriers.[4]
-
Film Morphology: The arrangement and packing of molecules are crucial. Well-ordered, crystalline domains generally lead to higher charge mobility compared to amorphous films.[4][5][6]
-
Molecular Stacking: Effective π-π stacking between adjacent carbazole moieties creates pathways for charge hopping or transport.
-
Device Architecture: The choice of electrodes and adjacent layers must ensure efficient charge injection and extraction, which requires proper energy level alignment.[1][7]
Q3: Why am I observing very low hole mobility in my devices?
A3: Low hole mobility is a common issue and can stem from several sources. Refer to the troubleshooting guide below for a systematic approach to diagnosing the problem. Common causes include impure materials, poor film quality with many grain boundaries or an amorphous structure, a significant energy barrier for hole injection from the anode, or suboptimal processing conditions during film deposition.[3][4][5]
Q4: Can molecular design modifications improve charge transport?
A4: Yes, molecular engineering is a powerful strategy. For carbazole derivatives, modifications such as introducing electron-donating groups can influence HOMO/LUMO energy levels.[1][8] Altering substituent groups can also affect molecular packing and solubility, which in turn impacts film morphology and charge transport characteristics.[1][7]
Troubleshooting Guide
This guide addresses common experimental issues encountered when working with this compound layers.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low Charge Carrier Mobility (<10⁻⁵ cm²/V·s) | 1. Material Impurity: Residual reactants or byproducts from synthesis are acting as charge traps.[4] 2. Amorphous Film: Suboptimal deposition conditions lead to a disordered, amorphous film instead of a more ordered one.[5] 3. Poor Interfacial Contact: A large energy barrier between the anode (e.g., ITO) and the carbazole layer is impeding charge injection.[3] | 1. Purification: Repurify the material using techniques like column chromatography, recrystallization, or sublimation. 2. Deposition Optimization: Systematically vary the substrate temperature and deposition rate during thermal evaporation. Annealing the film post-deposition may also promote molecular ordering. 3. Surface Treatment: Treat the anode (e.g., ITO) with UV-ozone or a self-assembled monolayer (SAM) to improve the work function and reduce the injection barrier.[3] |
| Inconsistent Results Between Batches | 1. Purity Variation: Different synthesis batches have varying levels of purity. 2. Inconsistent Film Thickness: Lack of precise control over the deposition process. 3. Atmospheric Contamination: Exposure to air and moisture can create trap states, especially at interfaces. | 1. Standardize Purification: Implement a rigorous, standardized purification protocol for every batch and verify purity using techniques like NMR and mass spectrometry. 2. Monitor Deposition: Use a quartz crystal microbalance (QCM) to monitor the film thickness in real-time during deposition. 3. Inert Environment: Perform all device fabrication and measurement steps in an inert atmosphere (e.g., a glovebox). |
| Poor Film Quality (Rough, Discontinuous) | 1. Contaminated Substrate: Organic residues or particles on the substrate surface. 2. High Deposition Rate: A very high evaporation rate can lead to rough film morphology.[3] 3. Low Substrate Temperature: Condensing the material on a very cold substrate can prevent molecules from arranging into a smooth film. | 1. Substrate Cleaning: Implement a multi-step substrate cleaning protocol (e.g., sonication in detergents, DI water, acetone, isopropanol) followed by UV-ozone treatment.[3] 2. Reduce Deposition Rate: Lower the deposition rate to 0.5-2 Å/s to allow molecules more time to self-organize on the surface.[3] 3. Optimize Substrate Temperature: Experiment with heating the substrate during deposition to increase molecular surface mobility. |
Quantitative Data Summary
The charge carrier mobility in organic semiconductors is highly dependent on the material's morphology. The following table provides typical mobility ranges for context.
| Material Class | Typical Hole Mobility (μ) | Charge Transport Mechanism |
| Amorphous Small Molecules | 10⁻⁷ to 10⁻³ cm²/V·s | Hopping between localized states[9] |
| Polycrystalline Small Molecules | 10⁻³ to 1 cm²/V·s | Hopping, limited by grain boundaries |
| Single Crystal Small Molecules | 0.1 to >20 cm²/V·s[5][6] | Band-like or transient localization[10] |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Carbazole Derivative
This protocol is a general procedure for the Ullmann condensation to synthesize N-aryl carbazole derivatives, which is applicable for precursors to the target molecule.[3]
-
Reactant Preparation: In a dry Schlenk flask, combine 3,6-dibromo-9H-carbazole (1.0 eq), the desired aryl halide (e.g., iodobenzene, 1.2 eq), copper iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas like Argon or Nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous high-boiling solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture to reflux (typically 110-130 °C) and stir vigorously for 24-48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like dichloromethane (DCM) and filter through Celite to remove inorganic salts.
-
Extraction: Wash the organic filtrate sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure N-aryl carbazole derivative.
Protocol 2: Thin-Film Deposition by Thermal Evaporation
-
Substrate Preparation:
-
Clean ITO-coated glass substrates by sonicating sequentially in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes immediately before loading into the evaporation chamber to improve the ITO work function.[3]
-
-
Deposition:
-
Transfer the cleaned substrates and a crucible containing the purified this compound into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the carbazole layer at a controlled rate of 1-2 Å/s. A typical thickness for a hole transport layer is 30-50 nm.[3]
-
Sequentially deposit the subsequent layers (e.g., emissive layer, electron transport layer) and the metal cathode (e.g., Al) without breaking the vacuum.
-
Protocol 3: Charge Mobility Measurement using Time-of-Flight (TOF)
The Time-of-Flight (TOF) technique is a direct method to measure charge carrier mobility in materials with relatively low mobility.[5]
-
Sample Preparation: A thick film (typically > 1 µm) of the carbazole material is sandwiched between two electrodes, with at least one being semi-transparent (e.g., ITO).
-
Experimental Setup: Apply a constant voltage (V) across the sample of thickness (d).
-
Carrier Generation: A short pulse of highly absorbed light (e.g., from a nitrogen laser) is directed through the semi-transparent electrode, creating a sheet of electron-hole pairs near that electrode.
-
Charge Drift: Depending on the polarity of the applied voltage, either holes or electrons will drift across the sample under the influence of the electric field (E = V/d).
-
Signal Detection: A transient photocurrent is measured as the sheet of charge carriers moves. The current stops when the carriers reach the opposite electrode.
-
Mobility Calculation: The transit time (t) is determined from the shoulder of the transient photocurrent signal. The drift mobility (μ) is then calculated using the formula:[5] μ = d² / (V * t)
Visualizations
Caption: Troubleshooting workflow for low charge mobility.
Caption: Key factors influencing charge transport.
Caption: General workflow for device fabrication.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Charge Transport in Organic Semiconductors: The Perspective from Nonadiabatic Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Brominated versus Non-Brominated Carbazole Hosts in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of brominated and non-brominated carbazole-based host materials, which are crucial components in organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). The introduction of bromine atoms onto the carbazole core significantly influences the material's photophysical, electrochemical, and thermal properties, thereby impacting device performance. This analysis is supported by experimental data compiled from various scientific sources.
Introduction to Carbazole Hosts
Carbazole-based compounds are a prominent class of organic materials known for their excellent thermal stability and charge-transporting properties.[1] These characteristics make them ideal candidates for host materials in the emissive layer of OLEDs. The host matrix plays a critical role in dispersing and supporting the light-emitting dopants, facilitating charge transport, and confining excitons to the emissive layer to promote efficient light generation.
The Impact of Bromination
The strategic placement of bromine atoms on the carbazole scaffold is a common molecular design strategy to fine-tune the properties of the host material. Bromination can lead to several key changes:
-
Photophysical Properties: The introduction of bromine atoms often leads to a blueshift in the UV-visible absorption and photoluminescence (PL) spectra.[2] This is attributed to the electron-withdrawing nature of bromine, which can alter the energy levels of the molecule.
-
Electrochemical Properties: Bromination typically increases the initial oxidation potential of the carbazole moiety.[2] This translates to a deeper highest occupied molecular orbital (HOMO) energy level, which can be advantageous for tuning charge injection and transport in OLED devices.
-
Molecular Geometry: The presence of bulky bromine atoms can increase the dihedral angle between different parts of the molecule, leading to a more non-planar structure.[2] This increased non-planarity can be beneficial in suppressing intermolecular interactions and reducing the tendency for aggregation, which can otherwise lead to luminescence quenching.[2]
-
Spin-Orbit Coupling: The "heavy-atom effect" of bromine enhances spin-orbit coupling. This facilitates intersystem crossing (ISC) and reverse intersystem crossing (RISC), which are crucial processes in phosphorescent and TADF emitters for harvesting triplet excitons and improving device efficiency.
Quantitative Data Comparison
The following tables summarize the key photophysical, electrochemical, and thermal properties of representative non-brominated and brominated carbazole host materials.
Disclaimer: The data presented below is compiled from different research articles. While the compounds are representative of their respective classes, the experimental conditions under which the data were obtained may vary. Therefore, this comparison should be considered as illustrative of the general trends associated with bromination.
Table 1: Photophysical Properties
| Compound | Type | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ) | Reference |
| 9,9′-Diphenyl-9H,9′H-3,3′-bicarbazole (BCzPh) | Non-Brominated | ~350 | ~380 | - | [3] |
| 3-Bromo-9-hexylcarbazole derivative (7b) | Brominated | 350 | 482 | 97.4% | [4] |
Table 2: Electrochemical Properties
| Compound | Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 9,9′-Di-4-n-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-nBuPh) | Non-Brominated | -5.55 | - | - | [3] |
| 3-Bromo-9-hexylcarbazole derivative (7a) | Brominated | -5.65 | -2.35 | 3.30 | [4] |
Table 3: Thermal Properties
| Compound | Type | Decomposition Temperature (T_d_, °C) | Glass Transition Temperature (T_g_, °C) | Reference |
| 3,6-di(arylamino)-substituted carbazole (T12) | Non-Brominated | >530 | - | [5] |
| 3-Bromo-9-hexylcarbazole derivative (7a) | Brominated | 291 | - | [4] |
Experimental Protocols
Detailed methodologies for the characterization of carbazole host materials and the fabrication of OLED devices are provided below.
Synthesis of 3,6-Dibromocarbazole
A common method for the synthesis of a brominated carbazole is the electrophilic bromination of carbazole.[1]
-
Dissolution: Dissolve carbazole (1.67 g, 0.01 mol) in 15 mL of N,N-dimethylformamide (DMF) in a flask. Cool the solution to 0°C with constant stirring.[1]
-
Addition of Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (NBS) (3.63 g, 0.02 mol) in 10 mL of DMF. Add this NBS solution dropwise to the cooled carbazole solution.[1]
-
Reaction: Remove the ice bath and continue stirring the mixture at room temperature for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Precipitation and Filtration: Pour the reaction mixture into 100 mL of water to form a precipitate. Collect the solid product by filtration.[1]
UV-Vis and Photoluminescence Spectroscopy
These techniques are used to determine the absorption and emission properties of the materials.
-
Sample Preparation: Prepare a dilute solution of the carbazole host material in a suitable solvent (e.g., dichloromethane or toluene). For thin-film measurements, deposit a thin layer of the material onto a quartz substrate.
-
UV-Vis Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Photoluminescence Spectroscopy: Excite the sample at a wavelength corresponding to its absorption maximum and record the emission spectrum using a fluorescence spectrometer.
Cyclic Voltammetry (CV)
CV is employed to determine the HOMO and LUMO energy levels of the materials.
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent like acetonitrile.
-
Analyte Concentration: The concentration of the carbazole host material is typically in the range of 10⁻³ to 10⁻⁴ M.
-
Procedure:
-
Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram by scanning the potential.
-
Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the materials.
-
Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA instrument and purge with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).
-
Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature (T_d_) is typically defined as the temperature at which 5% weight loss occurs.
OLED Device Fabrication and Characterization
The following is a general procedure for the fabrication of a multilayer OLED device.
-
Substrate Cleaning: Sequentially clean the patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.
-
Emissive Layer (EML) Deposition: Prepare a solution of the host material and the dopant in a suitable solvent. Spin-coat the EML onto the HIL and anneal.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Sequentially deposit the ETL (e.g., TPBi), an electron injection layer (e.g., LiF), and the metal cathode (e.g., Al).
-
Encapsulation: Encapsulate the devices in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid to protect them from oxygen and moisture.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the fabricated devices.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Workflow for OLED device fabrication and characterization.
Caption: Effects of bromination on carbazole host properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties [beilstein-journals.org]
- 5. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to OLED Host Materials: 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole vs. mCP and CBP
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable host material is a critical determinant of the efficiency, stability, and overall performance of Organic Light-Emitting Diodes (OLEDs). This guide provides a comparative benchmark of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole against two widely used host materials: 1,3-Bis(N-carbazolyl)benzene (mCP) and 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP). While mCP and CBP are well-established materials with extensive characterization, this compound represents a newer entrant with potential advantages in certain applications.
This document summarizes key performance indicators, details the experimental protocols for their measurement, and provides a framework for objective comparison.
Data Presentation: Performance Benchmarks
| Property | This compound | mCP (1,3-Bis(N-carbazolyl)benzene) | CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) |
| Molecular Formula | C₂₄H₁₅Br₂N | C₃₀H₂₀N₂ | C₃₆H₂₄N₂ |
| Molecular Weight | 477.20 g/mol | 416.50 g/mol | 484.59 g/mol |
| Melting Point (°C) | 167 - 171 | 173 - 178 | 281 - 285 |
| HOMO Level (eV) | Not Available | -5.9 | -6.0 |
| LUMO Level (eV) | Not Available | -2.4 | -2.9 |
| Triplet Energy (E_T) (eV) | Not Available | 2.91 | 2.55 - 2.6 |
| Glass Transition Temp. (T_g) (°C) | Not Available | ~60 | ~62 |
| Decomposition Temp. (T_d) (°C) | Not Available | >300 | >300 |
Experimental Protocols
To ensure a fair and accurate comparison, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key parameters listed in the table above.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) of the host material, which is a critical indicator of its thermal stability and operational lifetime in an OLED device.
Methodology:
-
A small sample of the material (typically 5-10 mg) is placed in a high-purity alumina crucible.
-
The crucible is loaded into a thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is determined as the temperature at which the material loses 5% of its initial weight.
Electrochemical Characterization: Cyclic Voltammetry (CV)
Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host material. These values are crucial for assessing the energy barriers for charge injection and transport in an OLED.
Methodology:
-
A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The host material is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
The oxidation and reduction potentials are determined from the cyclic voltammogram.
-
The HOMO and LUMO energy levels are calculated from the onset of the oxidation and reduction peaks, respectively, often referenced against a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
Photophysical Property Measurement: Photoluminescence Spectroscopy
Objective: To determine the triplet energy (ET) of the host material. A high triplet energy is essential for host materials in phosphorescent OLEDs (PhOLEDs) to prevent energy back-transfer from the phosphorescent dopant.
Methodology:
-
A dilute solution of the material is prepared in a suitable solvent and placed in a quartz cuvette.
-
The sample is cooled to a low temperature (typically 77 K) using liquid nitrogen to minimize non-radiative decay processes and enhance phosphorescence.
-
The sample is excited with a monochromatic light source (e.g., a xenon lamp with a monochromator).
-
The resulting phosphorescence spectrum is recorded using a spectrometer.
-
The triplet energy (ET) is calculated from the highest-energy peak (0-0 transition) of the phosphorescence spectrum.
Mandatory Visualization
Signaling Pathway for Host Material Evaluation
Caption: A logical workflow for the evaluation of OLED host materials.
Energy Level Diagram for an OLED
Caption: Energy level alignment in a typical multilayer OLED device.
A Comparative Guide to the Electrochemical Stability of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical stability of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole against structurally related carbazole derivatives. Understanding the electrochemical properties of these compounds is crucial for their application in various fields, including organic electronics and medicinal chemistry, where redox behavior influences material performance and biological interactions. This document presents experimental data for comparable compounds, outlines a detailed protocol for electrochemical characterization, and provides a visual workflow for experimental validation.
Comparative Electrochemical Data
The electrochemical stability of carbazole derivatives is significantly influenced by the nature and position of substituents on the carbazole core and the N-phenyl ring. The following table summarizes key electrochemical data for this compound and related compounds, providing a basis for performance comparison. The oxidation potential is a critical parameter that indicates the ease of removing an electron, which is directly related to the Highest Occupied Molecular Orbital (HOMO) energy level. A higher oxidation potential suggests greater stability against oxidation.
| Compound | Onset Oxidation Potential (Eonset vs. Fc/Fc+) [V] | HOMO Energy Level [eV] | LUMO Energy Level [eV] | Notes |
| This compound | Not Experimentally Reported | Estimated to be higher than 3,6-dibromo-9-phenylcarbazole | Not Experimentally Reported | The presence of two electron-withdrawing bromo groups on the 3-phenyl substituent is expected to increase the oxidation potential compared to the parent 9-phenylcarbazole. |
| 9-Phenylcarbazole | ~1.38 (irreversible)[1] | -5.9 (from PVK)[2] | -2.33 to -2.63 (calculated)[3] | The unsubstituted parent compound, serves as a baseline for comparison. |
| 3,6-dibromo-9-phenylcarbazole | 1.49 (reversible)[2] | Not Reported | Not Reported | Substitution with electron-withdrawing bromo groups at the 3 and 6 positions of the carbazole core significantly increases the oxidation potential, indicating enhanced stability against oxidation.[2] |
| 3-Bromo-9-phenylcarbazole | Not Experimentally Reported | Not Experimentally Reported | Not Experimentally Reported | A mono-brominated analogue, its electrochemical properties would lie between the unsubstituted and di-substituted derivatives. |
Note: The HOMO and LUMO energy levels can be estimated from electrochemical data. The values presented are indicative and can vary based on experimental conditions and computational methods.
Experimental Protocols
The electrochemical data presented in this guide are typically obtained using cyclic voltammetry (CV). This technique measures the current response of a chemical species to a linearly cycled potential sweep. A detailed protocol for the cyclic voltammetry of carbazole derivatives is provided below.
Cyclic Voltammetry (CV) for Determination of Oxidation Potential
Objective: To determine the onset oxidation potential of the carbazole derivatives and evaluate their electrochemical stability.
Materials and Instrumentation:
-
Analyte: this compound and other carbazole derivatives for comparison (typically 1-5 mM concentration).
-
Solvent: Anhydrous, electrochemical-grade dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).
-
Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAPO₄).
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Working Electrode: Glassy carbon, platinum, or gold disk electrode.
-
Counter Electrode: Platinum wire or foil.
-
Instrumentation: A computer-controlled potentiostat.
-
Inert Gas: High-purity argon or nitrogen.
Procedure:
-
Solution Preparation:
-
Dissolve the carbazole derivative in the chosen solvent to the desired concentration.
-
Add the supporting electrolyte to the solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Ensure the working electrode is polished and clean before each measurement.
-
-
Cyclic Voltammetry Measurement:
-
Record a background cyclic voltammogram of the electrolyte solution to establish the potential window.
-
Introduce the analyte solution into the cell.
-
Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a vertex potential sufficiently positive to observe the oxidation of the analyte, and then reversing the scan. A typical scan rate is 100 mV/s.
-
Record multiple cycles to check for stability and reversibility of the redox processes.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eonset) from the voltammogram. This is the potential at which the oxidation current begins to increase from the baseline.
-
If a reversible or quasi-reversible wave is observed, the half-wave potential (E₁/₂) can be determined as the average of the anodic and cathodic peak potentials.
-
The stability of the generated radical cation can be inferred from the reversibility of the oxidation wave upon repeated cycling.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagram illustrates the logical workflow for the electrochemical validation of carbazole derivatives.
Caption: Workflow for Electrochemical Validation via Cyclic Voltammetry.
References
A Comparative Performance Analysis of Dibromophenyl-carbazole Isomers for Advanced Applications
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Performance Characteristics of Dibromophenyl-carbazole Isomers.
This guide provides a detailed comparative analysis of the performance of different isomers of dibromophenyl-carbazole, focusing on their application in organic electronics. The substitution pattern of the bromine atoms on the carbazole core, as well as on the appended phenyl group, significantly influences the photophysical, electrochemical, and thermal properties of these molecules. Understanding these structure-property relationships is crucial for the rational design of new materials for applications such as organic light-emitting diodes (OLEDs), solar cells, and pharmaceutical agents.
Key Performance Comparison
The following table summarizes the key performance indicators for 2,7- and 3,6-disubstituted carbazole derivatives, highlighting the impact of the bromine substitution pattern on their electronic properties and device performance.
| Property | 2,7-disubstituted carbazole derivative | 3,6-disubstituted carbazole derivative | Source |
| HOMO Energy Level | -4.7 eV | -5.1 eV | [1] |
| Application | Hole Transporting Material in DSSC | Hole Transporting Material in DSSC | [1] |
| Device Efficiency (DSSC) | 0.18% | 0.34% | [1] |
Table 1: Comparison of key electronic and device performance data for 2,7- and 3,6-disubstituted carbazole derivatives.
In a study comparing polymeric derivatives, 3,6-Cbz-EDOT and 2,7-Cbz-EDOT, in perovskite solar cells, the following properties were observed:
| Property | 2,7-Cbz-EDOT | 3,6-Cbz-EDOT | Source |
| Absorption Maximum (λmax) in thin film | 443 nm | 374 nm | [2] |
| HOMO Energy Level | -5.21 eV | -5.09 eV | [2][3] |
| LUMO Energy Level | -2.90 eV | -2.50 eV | [3] |
| Hole Mobility | 5.1 x 10⁻⁵ cm²/Vs | 3.5 x 10⁻⁵ cm²/Vs | [3] |
| Power Conversion Efficiency (PCE) in PSC | 4.47% | 3.90% (best) | [2][3][4] |
Table 2: Comparison of photophysical, electrochemical, and device performance data for polymeric derivatives of 2,7- and 3,6-dibromocarbazole.
Isomeric Impact on Performance
The data clearly indicates that the isomeric substitution pattern on the carbazole core has a profound effect on the material's properties and, consequently, its performance in electronic devices.
The 3,6-disubstituted carbazole derivative exhibited a deeper Highest Occupied Molecular Orbital (HOMO) energy level (-5.1 eV) compared to the 2,7-isomer (-4.7 eV) in one study, which is a critical factor for efficient hole injection and transport in OLEDs and solar cells.[1] This deeper HOMO level in the 3,6-isomer contributed to a higher power conversion efficiency of 0.34% in a Dye-Sensitized Solar Cell (DSSC), nearly double that of the 2,7-isomer (0.18%).[1] The improved performance of the 3,6-disubstituted carbazole in this case was also attributed to better pore filling in the mesoporous TiO2 layer.[1]
Conversely, in a comparative study of carbazole-based polymers for perovskite solar cells (PSCs), the 2,7-linked polymer (2,7-Cbz-EDOT) showed a deeper HOMO level (-5.21 eV) than the 3,6-linked polymer (3,6-Cbz-EDOT) (-5.09 eV).[2][3] This, along with a higher hole mobility, resulted in a better photovoltaic performance for the device based on 2,7-Cbz-EDOT, with a power conversion efficiency of 4.47%.[2][4]
These findings highlight the importance of the specific molecular structure and the application context when evaluating the performance of these isomers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the performance of dibromophenyl-carbazole isomers.
Synthesis of Dibromophenyl-carbazole Isomers
The synthesis of dibromophenyl-carbazole isomers typically involves a multi-step process. The foundational 3,6-dibromocarbazole is commonly synthesized via the electrophilic bromination of carbazole using N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6][7] The synthesis of 2,7-dibromocarbazole is a two-step process.[8] The N-phenyl group can be introduced before or after the bromination of the carbazole core.
Synthesis of 3,6-Dibromo-9-phenylcarbazole: A typical procedure involves dissolving carbazole in DMF, cooling the solution, and then adding a solution of NBS in DMF.[5] The resulting mixture is stirred at room temperature. The product is then precipitated by pouring the solution into water, followed by filtration and recrystallization.[5] The N-phenyl group can be introduced via a coupling reaction.[9]
Synthesis of 2,7-dibromo-9-ethyl-carbazole: This isomer is synthesized by placing 2,7-dibromo-9H-carbazole in a three-necked flask, drying under vacuum, and then adding dry diethyl ether.[10][11] The suspension is cooled, and n-BuLi in hexane is added, followed by stirring.[10][11]
Photophysical and Electrochemical Characterization
-
UV-Vis Absorption Spectroscopy: The absorption spectra are recorded in a suitable solvent (e.g., CH₂Cl₂) and in thin films to determine the maximum absorption wavelength (λmax).[2]
-
Cyclic Voltammetry (CV): CV is the primary technique to investigate the electrochemical properties and determine the oxidation and reduction potentials, which are used to calculate the HOMO and LUMO energy levels.[6]
-
Fluorescence Spectroscopy: Emission spectra are measured to determine the maximum emission wavelength (λem) and the fluorescence quantum yield (ΦF).
Structure-Property Relationship Visualization
The following diagram illustrates the general synthetic workflow for substituted 3,6-dibromocarbazole derivatives, highlighting the key reaction steps that allow for the tuning of their properties.
Caption: Synthetic workflow for tuning the properties of 3,6-dibromocarbazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]
A Comparative Guide to HPLC and GC-MS Analysis for Purity Validation of Synthesized Carbazoles
For researchers, scientists, and drug development professionals, establishing the purity of synthesized carbazole derivatives is a critical step. The choice of analytical technique is paramount for accurate and reliable results. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of these compounds, supported by experimental data and detailed methodologies.
Introduction
Carbazole and its derivatives are an important class of heterocyclic aromatic compounds with diverse applications in pharmaceuticals, organic electronics, and materials science.[1] Ensuring the purity of these synthesized molecules is crucial for the validity of research data and the safety and efficacy of final products. Both HPLC and GC-MS are powerful chromatographic techniques used for separating and analyzing chemical compounds, but they operate on different principles, making them suitable for different types of analytes and analytical goals.[2]
Principle of Separation
High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[3][4] This technique is particularly well-suited for non-volatile and thermally labile compounds, which includes many carbazole derivatives.[3][5] The separation is influenced by the polarity of the analyte, the mobile phase, and the stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column.[6][7] The separated compounds then enter the mass spectrometer, which provides detailed structural information, allowing for precise identification.[8] GC-MS is ideal for volatile and thermally stable compounds.[4][5]
Quantitative Data Comparison
The choice between HPLC and GC-MS often depends on the specific analytical requirements, including sensitivity, selectivity, and the nature of the impurities to be detected. The following table summarizes key quantitative performance parameters for each technique in the context of carbazole analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3][4] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[3] |
| Applicability | Ideal for non-volatile and thermally labile compounds.[4][5] | Best suited for volatile and thermally stable compounds.[4][5] |
| Sensitivity | High (ng to pg range), dependent on the detector (e.g., UV, DAD).[3] | Very high (pg to fg range), especially with selective ion monitoring (SIM).[3][4] |
| Selectivity | High, especially for non-volatile and polar compounds; isomer separation is a key strength.[3] | Very high, provides structural information from mass spectra, excellent for volatile impurities.[3] |
| Limit of Detection (LOD) | Typically in the µg/mL to ng/mL range. For an indolocarbazole derivative, a DL of 3.15 µg/mL has been reported.[9][10] | Can reach low ng/mL to pg/mL levels. For carbazole in serum, LODs of 0.02-0.27 ng/mL have been achieved.[11] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range. For an indolocarbazole derivative, a QL of 9.57 µg/mL has been reported.[9][10] | Can reach ng/mL levels. For N-markers, LOQs were in the range of 0.0042 to 0.1275 µg/mL.[12] |
| Speed | Moderate, with run times typically between 10-30 minutes per sample.[3] | Moderate to long, with run times of 20-60 minutes per sample.[3] |
| Cost | Moderate initial investment and running costs.[3] | High initial investment and running costs.[3] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative methodologies for HPLC and GC-MS analysis of carbazole derivatives.
This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the purity analysis of a synthesized carbazole derivative.
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3][4]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).[3][4] For MS compatibility, formic acid can be used instead of phosphoric acid.[13]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV-Vis detection at a wavelength where the carbazole derivative and potential impurities have significant absorbance (e.g., 254 nm).[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 25°C.[3]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized carbazole.
-
Dissolve the sample in a suitable solvent (e.g., mobile phase or a stronger solvent like acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is typically calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100.[3]
-
This protocol describes a general method for the analysis of volatile impurities and the purity assessment of thermally stable carbazole derivatives.
-
Instrumentation: GC system coupled to a Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min, and hold for a final period.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: A suitable mass range to cover the molecular ion of the carbazole and its potential fragments (e.g., m/z 50-500).
-
-
Sample Preparation:
-
Dissolve the synthesized carbazole in a volatile organic solvent (e.g., dichloromethane, acetone).
-
The concentration should be optimized to avoid column overloading.
-
-
Data Analysis:
-
Purity is determined by the relative area of the main peak in the total ion chromatogram (TIC).
-
Identification of the main peak and impurities is confirmed by comparing their mass spectra with reference libraries (e.g., NIST).
-
Method Selection and Workflow
The choice between HPLC and GC-MS is dictated by the physicochemical properties of the carbazole derivative and the specific goals of the analysis. The following diagrams illustrate the general workflow for purity validation and a decision-making guide for method selection.
Caption: General workflow for purity validation of synthesized carbazoles.
Caption: Decision guide for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are indispensable tools for the purity validation of synthesized carbazoles. The choice between them is not always mutually exclusive; in many cases, they can be used as complementary techniques to provide a comprehensive purity profile.
-
HPLC is the workhorse for routine purity assessment of a wide range of carbazole derivatives, especially those that are non-volatile or prone to degradation at high temperatures.[3] Its robustness and ability to separate isomers make it highly suitable for quantitative analysis in quality control environments.[3]
-
GC-MS excels in the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or by-products.[3] Its high sensitivity and the structural information provided by the mass spectrometer are invaluable for in-depth impurity profiling and the identification of unknown contaminants.[4]
For researchers and professionals in drug development, a thorough understanding of the strengths and limitations of each technique is essential for selecting the most appropriate method to ensure the quality and integrity of their synthesized carbazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. smithers.com [smithers.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. public.pensoft.net [public.pensoft.net]
- 10. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 11. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Carbazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Phenyl-Carbazoles: A Comparative Guide to Unlocking High-Performance Organic Electronics
For researchers, scientists, and professionals in drug development, the intricate dance between a molecule's structure and its performance in a device is a critical area of study. In the realm of organic electronics, phenyl-carbazole derivatives have emerged as a versatile and highly tunable class of materials. Their inherent electronic properties, coupled with the potential for diverse functionalization, make them prime candidates for applications in organic light-emitting diodes (OLEDs), solar cells, and transistors. This guide provides an objective comparison of various phenyl-carbazole derivatives, correlating their molecular architecture with key device performance metrics, supported by experimental data and detailed protocols.
The 9-phenylcarbazole moiety is a cornerstone in the design of materials for organic electronics, serving as an excellent electron-donating unit and a robust host material in the emissive layer of OLEDs.[1] Its rigidity, high thermal stability, and favorable electronic properties are key to achieving high-performance devices.[1] Carbazole derivatives, in general, are valued for their excellent charge-transporting properties, high thermal stability, and wide energy gaps, making them essential components in modern electronic devices.[2][3]
Correlating Molecular Structure with OLED Performance
The strategic placement of substituent groups on the phenyl-carbazole core allows for precise tuning of the material's electronic and photophysical properties. This, in turn, directly impacts the efficiency, color purity, and operational lifetime of OLEDs.[2]
Host Materials for Phosphorescent and TADF OLEDs
In OLEDs, particularly those based on phosphorescence or thermally activated delayed fluorescence (TADF), the host material plays a crucial role in facilitating charge transport and ensuring efficient energy transfer to the guest emitter.[2] Phenyl-carbazole derivatives have been extensively developed as host materials.[1] For instance, linking two phenylcarbazole moieties with different π-linkers, such as m-xylene or p-xylene, significantly affects the dihedral angles of the molecules, which in turn influences the triplet energy of the resulting exciplex and the external quantum efficiency (EQE) of the device.[4]
Below is a comparison of different phenyl-carbazole-based host materials and their impact on green phosphorescent OLED performance.
| Host Material Abbreviation | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) |
| PhCNCzm-MeCzPh/B3PyMPM | Ir(ppy)₂(acac) | 31.5 | - | - | - |
| DBTS-CzP/CN-T2T | Ir(piq)₂acac (Red) | 21.7 | 13.4 | - | 2.2 |
| 26CzDBF:mSiTrz | Ir(cb)₃ (Deep Blue) | 22.9 | - | - | - |
| im-OCzP | Green Emitter | 22.2 | 77.0 | 93.1 | - |
| im-OCzP/B3PyMPM | Green Emitter | 23.0 | 80.0 | 98.8 | - |
Note: Data is compiled from various sources.[2][4][5][6][7][8] Device architectures and fabrication conditions may vary, influencing performance metrics. Dashes (-) indicate that the data was not specified in the cited source.
The following diagram illustrates the relationship between the molecular design of donor-acceptor-donor (D-A-D) type host materials based on phenyl-carbazole isomers and their performance in red phosphorescent OLEDs.
Phenyl-Carbazoles in Perovskite Solar Cells
In the domain of photovoltaics, particularly perovskite solar cells (PSCs), carbazole-based derivatives have been extensively investigated as hole-transporting materials (HTMs).[9] They offer a cost-effective alternative to the commonly used spiro-OMeTAD, with comparable or even superior performance in some cases.[7][9] The substitution pattern on the carbazole core significantly influences the device performance of PSCs.[10] For instance, substituents at the 3 and 6 positions of the carbazole ring have been shown to lead to higher fill factors in perovskite solar cells compared to substitutions at other positions.[8][10]
The table below compares the performance of perovskite solar cells employing different carbazole-based HTMs.
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| 3,6-Ph-PACz based SAM | - | - | - | High |
| 3,6-MeO-2PACz based SAM | - | - | - | High |
| PC3 (Phenanthrocarbazole polymer) | 20.8 | - | - | - |
| SGT-405 | 14.79 | - | - | - |
| V1209 | ~18 | - | - | - |
| Spiro-OMeTAD (Reference) | ~20+ | - | - | - |
Note: Data is compiled from various sources.[4][5][8][10] SAM denotes self-assembled monolayer. Dashes (-) indicate that the data was not specified in the cited source. Performance can vary significantly with the perovskite composition and device architecture.
The following diagram illustrates a generalized workflow for the fabrication and characterization of organic electronic devices, applicable to both OLEDs and perovskite solar cells utilizing phenyl-carbazole materials.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for advancing research. Below are generalized methodologies for the synthesis of phenyl-carbazole derivatives and the fabrication of corresponding devices.
Synthesis of 9-Phenylcarbazole Derivatives (General Suzuki Coupling Protocol)
The Suzuki-Miyaura coupling is a widely used method for synthesizing 9-phenylcarbazole and its derivatives.
-
Reaction Setup: A reaction vessel is charged with the carbazole derivative (e.g., 9H-carbazole), an aryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., toluene/water).
-
Degassing and Reaction: The mixture is thoroughly degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for a specified duration.
-
Workup: After the reaction is complete, the organic phase is extracted, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using techniques such as column chromatography and/or temperature-gradient sublimation to achieve the high purity required for electronic device fabrication.
OLED Device Fabrication (Thermal Evaporation)
The fabrication of OLEDs is typically performed in a high-vacuum environment to prevent contamination.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition: The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are deposited sequentially at controlled rates. For the emissive layer, the host (phenyl-carbazole derivative) and guest (emitter) materials are co-evaporated from separate sources at a specific doping concentration.
-
Cathode Deposition: Finally, a metal cathode (e.g., aluminum) is deposited without breaking the vacuum.
-
Encapsulation: The completed devices are encapsulated to protect them from atmospheric moisture and oxygen.
Perovskite Solar Cell Fabrication (Spin-Coating)
A common method for fabricating p-i-n perovskite solar cells is through solution processing.
-
Substrate and ETL Preparation: FTO-coated glass is cleaned, and an electron transport layer (e.g., SnO₂) is deposited via spin-coating, followed by annealing.
-
Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent is often dripped during the spin-coating process to induce rapid crystallization, followed by thermal annealing.
-
HTL Deposition: The phenyl-carbazole-based hole-transporting material solution is then spin-coated on top of the perovskite layer.
-
Electrode Deposition: A metal back electrode (e.g., gold or silver) is deposited by thermal evaporation to complete the device.
Conclusion
Phenyl-carbazole derivatives stand out as a highly promising class of materials for a range of organic electronic devices. Their performance is intricately linked to their molecular structure, with substitution patterns on the carbazole core offering a powerful tool for tuning their optoelectronic properties. The data and protocols presented in this guide highlight the significant potential of these materials and provide a foundation for further research and development aimed at achieving even higher device efficiencies and stabilities. The continued exploration of novel phenyl-carbazole structures is a key avenue for advancing the next generation of organic electronics.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Characterization of Organic Electronic Films (Journal Article) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazolyl-Phenylcarbazole-Based Host Materials and Their Use for Co-host Designs in Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. In-situ/operando characterization techniques for organic semiconductors and devices [jos.ac.cn]
- 10. benchchem.com [benchchem.com]
Bridging Theory and Reality: A Comparative Guide to the Experimental Validation of DFT Calculations for Carbazole Derivatives
For researchers, scientists, and drug development professionals, understanding the electronic and structural properties of carbazole derivatives is paramount for designing novel therapeutics and functional materials. Density Functional Theory (DFT) has emerged as a powerful computational tool to predict these properties, yet its accuracy hinges on validation against real-world experimental data. This guide provides an objective comparison of DFT-calculated and experimentally determined properties of various carbazole derivatives, supported by detailed experimental protocols and data visualizations.
The synergistic use of DFT calculations and experimental validation provides a robust framework for characterizing carbazole derivatives.[1][2] A strong correlation between theoretical predictions and experimental results builds confidence in the computational models, enabling more accurate predictions for novel and untested molecules.[1] Conversely, discrepancies can highlight the limitations of the chosen theoretical level or point to complex experimental factors, ultimately leading to a deeper understanding of the molecule's behavior.[1]
Workflow for DFT Validation
The process of validating DFT calculations with experimental data for carbazole derivatives follows a structured workflow. It begins with the synthesis and purification of the compound, followed by experimental characterization. In parallel, computational models are constructed, and DFT calculations are performed. The resulting theoretical and experimental data are then compared to assess the accuracy of the computational approach.[2]
Caption: Workflow for validating DFT calculations with experimental data.
Interrelation of Theoretical and Experimental Properties
DFT calculations provide insights into fundamental molecular properties such as molecular orbitals (HOMO, LUMO) and geometry. These theoretical parameters directly correlate with experimentally observable characteristics like absorption/emission spectra, electrochemical behavior, and crystal structure.
Caption: Relationship between DFT-calculated and experimental properties.
Comparative Analysis of Spectroscopic Properties
The comparison of theoretical and experimental spectroscopic data is a cornerstone of validating DFT calculations. For carbazole derivatives, this often involves UV-Vis absorption and fluorescence emission spectra.
Table 1: Comparison of Experimental and DFT-Calculated Absorption and Emission Wavelengths for Selected Carbazole Derivatives.
| Carbazole Derivative | Experimental Method | Experimental λmax (nm) | DFT Functional/Basis Set | Calculated λmax (nm) | Reference |
| N-ethylcarbazole derivative with benzimidazole acceptors | UV-Vis Spectroscopy | 365 (in Chloroform) | TD-DFT | 368 (in Chloroform) | [3] |
| 1H-Benzo[c]carbazole | UV-Vis Spectroscopy | ~350-400 | TD-DFT | Varies with functional | [2] |
| 3,6-diiodo-9-ethyl-9H-carbazole | UV-Vis Spectroscopy | Not specified | Not specified | Not specified | [4] |
| Carbazole | UV-Vis Spectroscopy | 291, 323, 333 | TD-SCF/B3LYP/cc-pVDZ | Good agreement | [5] |
Note: The accuracy of the calculated values is highly dependent on the chosen functional and basis set. Studies have shown that functionals like CAM-B3LYP and WB97XD often provide good agreement with experimental UV/Visible spectra for carbazole derivatives.[6]
Comparative Analysis of Electronic and Structural Properties
Cyclic voltammetry is a key technique for experimentally determining the HOMO and LUMO energy levels of molecules, which can then be compared with DFT predictions. Similarly, X-ray crystallography provides precise atomic coordinates that can be benchmarked against DFT-optimized geometries.
Table 2: Comparison of Experimental and DFT-Calculated Electronic and Structural Properties.
| Carbazole Derivative | Property | Experimental Value | DFT Functional/Basis Set | Calculated Value | Reference |
| 1H-Benzo[c]carbazole | HOMO-LUMO Gap (eV) | ~3.1 - 3.5 | Varies | Varies | [2] |
| N-substituted carbazoles | Vibrational Frequencies (cm⁻¹) | Good correlation | ωB97X-D/6-311++G(d,p) | Scaling factor of 0.95–0.96 | [7] |
| 3,6-diiodo-9-ethyl-9H-carbazole | ¹³C Chemical Shifts (ppm) | Good linear correlation | ZORA | Good agreement | [4] |
| Carbazole-substituted imines | Bond Lengths and Angles | Good agreement | B3LYP/6-31G(D) | Good reproduction of X-ray data | [8] |
Note: For properties like ¹³C NMR chemical shifts of carbazoles with heavy atoms, relativistic calculations (e.g., ZORA) may be necessary to achieve good agreement with experimental data.[4]
Detailed Experimental Protocols
Reproducibility is a critical aspect of scientific research. Below are detailed protocols for the key experimental techniques used in the validation of DFT calculations for carbazole derivatives.
UV-Vis and Fluorescence Spectroscopy
These techniques are used to determine the photophysical properties of carbazole derivatives.[1]
Protocol:
-
Solution Preparation: Prepare a dilute solution of the carbazole derivative (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic grade solvent (e.g., dichloromethane, THF).[1]
-
UV-Vis Absorption Measurement: Record the absorption spectrum using a double-beam spectrophotometer over a wavelength range of 200-800 nm.[1]
-
Fluorescence Emission Measurement: Excite the sample at its absorption maximum (λ_abs). Record the fluorescence emission spectrum over a suitable wavelength range, starting from the excitation wavelength.[1]
-
Data Analysis: Determine the absorption maximum (λ_abs) and emission maximum (λ_em). The Stokes shift can be calculated as the difference between λ_em and λ_abs.[1]
Cyclic Voltammetry (CV)
CV is employed to determine the electrochemical properties, including the HOMO and LUMO energy levels.[1]
Protocol:
-
Solution Preparation: Prepare a solution of the carbazole derivative (e.g., 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Use a standard three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Record the cyclic voltammogram by scanning the potential over a range that covers the oxidation and reduction events of the compound.
-
Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials. The HOMO and LUMO energy levels can be estimated using empirical formulas relative to a reference compound like ferrocene/ferrocenium (Fc/Fc⁺).
X-ray Crystallography
This technique is used to determine the precise three-dimensional structure of the carbazole derivative in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the carbazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This yields the precise atomic coordinates, bond lengths, and bond angles of the molecule.
-
Comparison: Compare the experimental geometric parameters with those obtained from DFT geometry optimization.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Experimental and theoretical study of a new carbazole derivative having terminal benzimidazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarena.com [scholarena.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Hole Mobility in 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole and TCTA
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic electronics, the efficiency of charge transport is a critical determinant of device performance. Hole Transport Materials (HTMs) are integral components, facilitating the movement of positive charge carriers (holes). This guide provides a comparative overview of two carbazole-based compounds: 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole and 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA), with a focus on their hole mobility.
Chemical Structures
Below are the chemical structures of the two molecules:
This compound
Caption: Chemical structure of this compound.
TCTA (4,4',4''-Tris(carbazol-9-yl)triphenylamine)
Caption: Chemical structure of TCTA.
Quantitative Data Comparison
The following table summarizes the available quantitative data for TCTA.
| Property | TCTA | This compound |
| Hole Mobility (μh) | ~1 x 10⁻⁴ cm²/V·s[1] | No data available |
| Measurement Method | Time-of-Flight (TOF) | Not Applicable |
Performance Analysis
TCTA is a star-shaped molecule with a triphenylamine core and three carbazole arms.[1] This structure provides multiple pathways for hole transport, contributing to its high hole mobility. The delocalized π-electron system across the molecule facilitates efficient charge hopping between adjacent molecules in the solid state. Its high thermal stability and amorphous nature also contribute to the formation of uniform thin films, which is crucial for consistent device performance.
This compound , on the other hand, is a smaller molecule with a single carbazole core. The carbazole moiety itself is known for its excellent hole-transporting capabilities. However, the presence of two bromine atoms on the phenyl ring introduces strong electron-withdrawing groups. These groups can influence the electronic properties of the molecule, potentially impacting its highest occupied molecular orbital (HOMO) energy level and, consequently, the efficiency of hole injection and transport.
The dibromophenyl substituent may also affect the intermolecular packing of the material in the solid state. Efficient hole transport relies on close packing and significant orbital overlap between adjacent molecules. The bulky bromine atoms could introduce steric hindrance, potentially disrupting the optimal packing for charge transport. Without experimental data, it is difficult to definitively predict the overall effect on hole mobility. However, it is plausible that the hole mobility of this compound may differ significantly from that of TCTA due to these structural and electronic differences.
Experimental Protocols
The hole mobility of organic semiconductors is commonly measured using the Time-of-Flight (TOF) or the Space-Charge-Limited Current (SCLC) method. Below is a detailed protocol for the SCLC method, which is widely used for thin-film devices.
Space-Charge-Limited Current (SCLC) Method
The SCLC method is used to determine the charge carrier mobility in a single-carrier device. The current density (J) in the SCLC regime is described by the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * μ * (V²/d³)
where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative permittivity of the material
-
μ is the charge carrier mobility
-
V is the applied voltage
-
d is the thickness of the organic layer
Experimental Workflow:
Caption: Experimental workflow for the SCLC method.
Detailed Steps:
-
Device Fabrication:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Hole Transport Layer Deposition: A solution of the hole transport material (e.g., TCTA) in a suitable organic solvent (e.g., chlorobenzene) is spin-coated onto the cleaned ITO substrate to form a thin film.
-
Thermal Annealing: The film is annealed at a specific temperature to remove residual solvent and improve film morphology.
-
Top Electrode Deposition: A top electrode with a low work function (e.g., Aluminum) is thermally evaporated onto the organic layer through a shadow mask to define the active area of the device.
-
-
Electrical Characterization:
-
Current-Voltage (I-V) Measurement: The current-voltage characteristics of the fabricated hole-only device (ITO/HTL/Al) are measured using a source meter in a dark, inert environment (e.g., a nitrogen-filled glovebox).
-
Data Analysis: The current density (J) is plotted against the applied voltage (V) on a log-log scale. In the SCLC regime, the plot should exhibit a slope of 2.
-
Mobility Extraction: The hole mobility (μ) is calculated from the slope of the J vs. V² plot in the SCLC region using the Mott-Gurney equation.
-
Conclusion
TCTA is a benchmark hole transport material with a well-documented high hole mobility of approximately 1 x 10⁻⁴ cm²/V·s. Its molecular design promotes efficient intermolecular charge transport. For this compound, the lack of experimental data necessitates a qualitative assessment. While the carbazole core is favorable for hole transport, the presence of electron-withdrawing bromine substituents and potential steric hindrance may adversely affect its hole mobility compared to TCTA. Further experimental investigation using standardized methods like SCLC or TOF is required to quantify the hole mobility of this compound and accurately assess its potential as a hole transport material.
References
Safety Operating Guide
Proper Disposal of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical to minimize risks associated with this chemical.
Immediate Safety and Hazard Information
-
Health Hazards : May cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Some related compounds are noted as potential cancer hazards.[4]
-
Environmental Hazards : Very toxic to aquatic life with long-lasting effects.[4] It is crucial to prevent this chemical from entering drains or the groundwater system.[4]
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber).[3] |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles.[2][3] |
| Body Protection | A laboratory coat should be worn.[3] For significant handling, fire/flame resistant and impervious clothing is recommended.[2] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[1][3][4][5] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous waste and transfer it to an approved waste disposal facility.[3][4]
Experimental Protocol for Waste Handling and Disposal
-
Segregation and Collection :
-
Collect waste this compound and any contaminated materials (e.g., weighing boats, filter paper, contaminated PPE) in a dedicated, clearly labeled, and sealed container.[3]
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
-
Waste Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other hazard warnings as indicated by your institution's environmental health and safety (EHS) guidelines.
-
-
Storage :
-
Disposal :
In Case of a Spill
-
Avoid breathing dust.[4]
-
Sweep up the spilled solid material and shovel it into a suitable container for disposal.[1][4]
-
Wash the spill area thoroughly.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole
Essential Safety and Handling Guide for 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on established best practices for handling halogenated aromatic compounds and data from structurally similar chemicals, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous brominated carbazole derivatives, this compound is anticipated to present the following hazards.[1] Correspondingly, a comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks.
Anticipated Hazards:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May be harmful if swallowed.
-
May cause respiratory irritation.[2]
-
Potential for long-lasting harmful effects to aquatic life.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[3] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[3] | Prevents skin contact, which can lead to irritation or burns. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors should be used.[3] | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound. The following protocol outlines the necessary steps for a standard laboratory procedure.
1. Preparation:
- Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[3]
- Assemble all necessary equipment and reagents within the fume hood.
- Clearly label all containers with the chemical name and relevant hazard warnings.
- Confirm that an emergency eyewash station and safety shower are readily accessible.
2. Weighing and Dispensing:
- Don the appropriate PPE as detailed in Table 1.
- Conduct all weighing and dispensing of the solid compound inside the chemical fume hood to contain any airborne particles.
- Use a disposable weighing boat or clean glassware to prevent contamination.
- Close the primary container tightly immediately after dispensing.
3. Reaction Setup and Execution:
- Perform all reactions within a well-ventilated fume hood.
- Use glassware that is free from cracks or defects.
- If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
- Continuously monitor the reaction for any unexpected changes.
4. Post-Procedure and Decontamination:
- Upon completion of the experiment, allow all equipment to cool to room temperature within the fume hood.
- Carefully quench any reactive materials before cleaning glassware.
- Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent (e.g., acetone), followed by soap and water.[4]
- Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation:
-
As a halogenated organic compound, all waste containing this chemical must be segregated from non-halogenated waste.[3][5]
-
This includes unused product, reaction residues, and contaminated materials (e.g., gloves, weighing boats, absorbent pads).
Container Management:
-
Waste containers must be made of a compatible material, kept tightly closed when not in use, and stored in a designated satellite accumulation area within the laboratory.
-
Label waste containers clearly with "Halogenated Organic Waste" and list the chemical constituents.
Disposal Method:
-
Dispose of all waste through your institution's licensed hazardous waste disposal service.[6]
-
Do not pour any waste containing this compound down the drain.[5]
Emergency Procedures
Table 2: Emergency Response
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[4] Collect the contaminated material in a sealed container for disposal as halogenated organic waste. For larger spills, evacuate the area and follow your institution's emergency procedures. |
Visual Guidance
Experimental Workflow
Caption: Workflow for handling this compound.
Logical Relationship of Safety Measures
Caption: Relationship between chemical hazards and control measures.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
